1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2,2,2-trifluoroacetyl)-2,3-dihydroindole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3NO3S/c11-19(17,18)7-1-2-8-6(5-7)3-4-15(8)9(16)10(12,13)14/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXAIGDGDNQFMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)Cl)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454813 | |
| Record name | 1-(Trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210691-38-6 | |
| Record name | 1-(Trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride, a key intermediate in the development of novel therapeutics.
Core Chemical Properties
This compound is a white to off-white solid.[1] It is characterized by the presence of a reactive sulfonyl chloride group and a trifluoroacetyl-protected indoline scaffold. The trifluoroacetyl group offers a unique electronic profile and potential for specific interactions in biological systems.
Table 1: Physicochemical Properties of this compound and a Related Analog
| Property | This compound | 1-Acetylindoline-5-sulfonyl chloride (for comparison) |
| CAS Number | 210691-38-6[1][2][3] | 52206-05-0 |
| Molecular Formula | C₁₀H₇ClF₃NO₃S[1][2] | C₁₀H₁₀ClNO₃S[4] |
| Molecular Weight | 313.68 g/mol [1][2] | 259.71 g/mol |
| Appearance | White to off-white solid[1] | Crystals or powder |
| Melting Point | Data not available | 169.0-179.0 °C[4] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| Storage | -20°C, sealed storage, away from moisture[1] | Inert atmosphere (Nitrogen or Argon) at 2-8°C |
Spectroscopic Data Insights
Table 2: Predicted Spectroscopic Features
| Technique | Expected Features |
| ¹H NMR | Aromatic protons of the indoline ring, triplet signals for the -CH₂-CH₂- group of the indoline ring, with the protons adjacent to the nitrogen being deshielded. |
| ¹³C NMR | Carbon signals for the trifluoromethyl group (a quartet), the carbonyl group, the aromatic carbons, and the aliphatic carbons of the indoline ring. |
| IR Spectroscopy | Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group (typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹), and a strong band for the C=O stretching of the trifluoroacetyl group.[5] |
| Mass Spectrometry | The molecular ion peak would be expected, along with characteristic fragmentation patterns, including the loss of the sulfonyl chloride group and cleavage of the trifluoroacetyl group. The presence of the chlorine atom would result in a characteristic M+2 isotope peak.[5] |
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are not widely published. However, based on general organic chemistry principles and procedures for related compounds, the following methodologies can be proposed.
Proposed Synthesis of this compound
The synthesis can be envisioned as a two-step process starting from indoline.
Step 1: Trifluoroacetylation of Indoline
-
Reaction: Indoline is reacted with trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at a controlled temperature (e.g., 0°C to room temperature).
-
Work-up: The reaction mixture is typically washed with aqueous solutions to remove the base and any salts, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield 1-(2,2,2-trifluoroacetyl)indoline.
Step 2: Chlorosulfonylation of 1-(2,2,2-Trifluoroacetyl)indoline
-
Reaction: The product from Step 1 is then subjected to chlorosulfonylation using chlorosulfonic acid, typically at a low temperature (e.g., 0-5°C). The electrophilic substitution occurs at the para position to the activating nitrogen atom.
-
Work-up: The reaction mixture is carefully quenched by pouring it onto ice. The resulting precipitate, this compound, is then collected by filtration, washed with cold water, and dried.
Experimental Workflow for the Proposed Synthesis
Caption: Proposed two-step synthesis of the target compound.
Typical Reaction: Sulfonamide Formation
The sulfonyl chloride group is highly reactive towards nucleophiles, particularly primary and secondary amines, to form sulfonamides.
-
Reaction: this compound is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile). A primary or secondary amine (1-1.2 equivalents) and a base (e.g., triethylamine or pyridine, 1.5-2 equivalents) are added, and the reaction is stirred at room temperature.
-
Work-up: The reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine. The organic layer is dried, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization.
Caption: Inhibition of CA IX by indoline sulfonamides.
By inhibiting CA IX, indoline-5-sulfonamides can disrupt the pH regulation in tumors, potentially leading to increased intracellular acidosis and reduced extracellular acidosis. This can, in turn, inhibit tumor growth and enhance the efficacy of other cancer therapies. Research has shown that 1-acylated indoline-5-sulfonamides demonstrate inhibitory activity against tumor-associated CA IX and CA XII. [6][7][8][9][10]
Conclusion
This compound is a valuable research chemical with significant potential as a building block for the synthesis of novel drug candidates. Its utility in generating libraries of indoline-5-sulfonamides for screening against therapeutic targets, particularly carbonic anhydrases, makes it a compound of high interest for medicinal chemists and drug development professionals. Further research into its specific chemical properties and biological applications is warranted.
References
- 1. 1-(trifluoroacetyl)indoline-5-sulfonyl chloride CAS#: 210691-38-6 [amp.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. jwpharmlab.com [jwpharmlab.com]
- 4. H34044.03 [thermofisher.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance [flore.unifi.it]
- 7. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance | Semantic Scholar [semanticscholar.org]
- 10. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance [iris.cnr.it]
Technical Guide: 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride
CAS Number: 210691-38-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride, a key intermediate in the synthesis of pharmacologically active compounds. This document details its chemical properties, a robust synthesis protocol, safety and handling information, and its application in the development of targeted therapeutics.
Chemical and Physical Properties
This compound is a white to off-white solid. The trifluoroacetyl group serves as a protecting group for the indoline nitrogen and can influence the reactivity and solubility of the molecule.[1][2] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 210691-38-6 | [3] |
| Molecular Formula | C₁₀H₇ClF₃NO₃S | [3] |
| Molecular Weight | 313.68 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | -20°C, under inert gas, away from moisture | [1] |
Synthesis of this compound
The synthesis of this compound is a two-step process starting from indoline. The first step involves the protection of the indoline nitrogen with trifluoroacetic anhydride, followed by sulfonation of the aromatic ring using chlorosulfonic acid. This method is analogous to the synthesis of similar acylated indoline sulfonyl chlorides.[2]
Experimental Protocol
Step 1: Synthesis of 1-(2,2,2-Trifluoroacetyl)indoline
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve indoline in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic anhydride (typically 1.1 to 1.5 equivalents) to the cooled solution.
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2,2,2-trifluoroacetyl)indoline.
Step 2: Synthesis of this compound
-
In a clean, dry round-bottom flask under an inert atmosphere, place the 1-(2,2,2-trifluoroacetyl)indoline obtained from the previous step.
-
Cool the flask to 0°C in an ice-salt bath.
-
Slowly and carefully add chlorosulfonic acid (typically 3 to 5 equivalents) to the flask, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for a designated period (e.g., 1-2 hours), and then let it warm to room temperature.
-
The reaction progress can be monitored by quenching a small aliquot and analyzing by TLC or LC-MS.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
-
The solid precipitate, which is the desired sulfonyl chloride, is then collected by vacuum filtration.
-
Wash the solid with cold water to remove any remaining acid.
-
Dry the product under vacuum to yield this compound.
Application in Drug Discovery: Targeting Carbonic Anhydrases
The indoline-5-sulfonamide scaffold is a key structural motif in the design of inhibitors for various enzymes, including carbonic anhydrases (CAs).[2] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, which promotes tumor growth, metastasis, and drug resistance.[2]
This compound serves as a crucial intermediate for the synthesis of a library of indoline-5-sulfonamide derivatives. The highly reactive sulfonyl chloride group readily reacts with various amines to produce the corresponding sulfonamides. This allows for the systematic exploration of structure-activity relationships (SAR) to identify potent and selective CA inhibitors.
General Experimental Protocol for Sulfonamide Synthesis
-
Dissolve this compound in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane).
-
Add a primary or secondary amine (typically 1.1 to 2 equivalents) and a non-nucleophilic base (e.g., triethylamine, pyridine) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture can be worked up by washing with dilute acid (to remove excess amine and base), followed by water and brine.
-
The organic layer is then dried, filtered, and concentrated.
-
The resulting sulfonamide can be purified by column chromatography or recrystallization.
-
The trifluoroacetyl protecting group can be removed under appropriate conditions (e.g., hydrolysis) if the free indoline is desired.
Safety and Handling
This compound is a reactive compound and should be handled with appropriate safety precautions. As with all sulfonyl chlorides, it is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. It should be stored in a cool, dry place under an inert atmosphere.
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
This compound is a valuable building block for medicinal chemists and drug discovery professionals. Its synthesis is straightforward, and its reactivity allows for the facile generation of diverse libraries of indoline-5-sulfonamides. These derivatives have shown promise as inhibitors of carbonic anhydrases, highlighting the potential of this scaffold in the development of novel anticancer therapeutics.
References
An In-depth Technical Guide to 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride. The information is curated for professionals in the fields of chemical synthesis and drug discovery.
Molecular Structure and Chemical Properties
This compound is a synthetically derived organic compound. Its structure features a central indoline scaffold, which is a common motif in many biologically active molecules. The indoline nitrogen is acylated with a trifluoroacetyl group, and a sulfonyl chloride group is attached at the 5-position of the aromatic ring. The trifluoroacetyl group can enhance the metabolic stability and binding affinity of a molecule, while the sulfonyl chloride moiety is a reactive handle for further chemical modifications, commonly used to introduce sulfonamide functionalities.
| Property | Value |
| CAS Number | 210691-38-6 |
| Molecular Formula | C₁₀H₇ClF₃NO₃S |
| Molecular Weight | 313.68 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | -20°C |
| Canonical SMILES | C1CN(C2=C1C=C(C=C2)S(=O)(=O)Cl)C(=O)C(F)(F)F[1] |
| InChI | InChI=1S/C10H7ClF3NO3S/c11-19(17,18)7-1-2-8-6(5-7)3-4-15(8)9(16)10(12,13)14/h1-2,5H,3-4H2[1] |
| InChIKey | HVXAIGDGDNQFMM-UHFFFAOYSA-N[1] |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the current body of scientific literature. However, a plausible two-step synthetic route can be proposed based on established chemical transformations, particularly drawing from the synthesis of the analogous 1-acetylindoline-5-sulfonyl chloride.[1] This proposed synthesis involves the N-trifluoroacetylation of indoline followed by chlorosulfonation.
Proposed Experimental Protocol
Step 1: Synthesis of 1-(2,2,2-Trifluoroacetyl)indoline
-
To a solution of indoline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0°C, add trifluoroacetic anhydride (1.1 eq) dropwise.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1-(2,2,2-trifluoroacetyl)indoline. This intermediate can be purified by column chromatography if necessary.
Step 2: Synthesis of this compound
-
To chlorosulfonic acid (≥5 eq) at 0°C, slowly add 1-(2,2,2-trifluoroacetyl)indoline (1.0 eq) portion-wise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours (monitoring by TLC is recommended).
-
The reaction mixture is then carefully poured onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this compound are not publicly available, the expected spectroscopic characteristics can be predicted based on its molecular structure.
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons on the indoline ring would appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The methylene protons of the indoline ring would likely appear as two triplets in the upfield region (δ 3.0-4.5 ppm). |
| ¹³C NMR | Carbonyl carbon of the trifluoroacetyl group would be observed around 160-170 ppm. The trifluoromethyl carbon would show a characteristic quartet due to C-F coupling. Aromatic and aliphatic carbons of the indoline scaffold would be present in their respective expected regions. |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch of the trifluoroacetyl group is expected around 1680-1720 cm⁻¹. Characteristic strong absorptions for the sulfonyl chloride group (S=O stretches) would be present in the regions of 1370-1390 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the sulfonyl chloride group and the trifluoroacetyl group. |
Applications in Drug Discovery and Chemical Biology
The molecular architecture of this compound makes it a valuable building block in medicinal chemistry. The trifluoromethyl group is known to enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism. Furthermore, its strong electron-withdrawing nature can influence the acidity of nearby protons and the overall electronic properties of the molecule, potentially leading to improved binding affinity for biological targets.
The sulfonyl chloride group is a versatile functional handle that readily reacts with primary and secondary amines to form sulfonamides. The sulfonamide functional group is a key component in a wide range of therapeutic agents, including antibacterial drugs, diuretics, and protease inhibitors. Therefore, this compound can be employed in the synthesis of compound libraries for high-throughput screening to identify novel drug leads.
Given the prevalence of the indoline scaffold in compounds targeting various receptors and enzymes, derivatives of this molecule could be explored for a multitude of therapeutic areas.
Molecular Structure Diagram
Caption: Molecular structure of this compound.
References
Synthesis Pathway of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathway for 1-(2,2,2-trifluoroacetyl)indoline-5-sulfonyl chloride, a key intermediate in pharmaceutical research. The guide provides a comprehensive overview of the synthetic route, detailed experimental protocols for analogous reactions, and a summary of relevant chemical data.
Overview of the Synthetic Pathway
The synthesis of this compound is proposed to proceed through a two-step sequence starting from indoline. The pathway involves the initial N-acylation of indoline with a trifluoroacetylating agent, followed by electrophilic chlorosulfonylation of the activated aromatic ring. This sequence is favored to ensure regioselective substitution at the 5-position of the indoline nucleus.
The proposed two-step synthesis pathway is as follows:
-
N-Trifluoroacetylation of Indoline: Indoline is reacted with a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride, to yield 1-(2,2,2-trifluoroacetyl)indoline.
-
Chlorosulfonylation of 1-(2,2,2-Trifluoroacetyl)indoline: The resulting N-trifluoroacetylindoline is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position of the indoline ring, affording the final product.
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols
The following experimental protocols are based on established procedures for analogous chemical transformations. Researchers should exercise standard laboratory safety precautions and may need to optimize these conditions for specific experimental setups.
Step 1: Synthesis of 1-(2,2,2-Trifluoroacetyl)indoline
This protocol is adapted from general procedures for the N-acylation of indolines.
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) |
| Indoline | 119.16 | 1.063 |
| Trifluoroacetic Anhydride | 210.03 | 1.487 |
| Pyridine | 79.10 | 0.982 |
| Dichloromethane (DCM) | 84.93 | 1.326 |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve indoline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
Add trifluoroacetic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 1-(2,2,2-trifluoroacetyl)indoline.
Step 2: Synthesis of this compound
This protocol is adapted from the chlorosulfonylation of N-acetylindoline.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) |
| 1-(2,2,2-Trifluoroacetyl)indoline | 215.17 | - |
| Chlorosulfonic Acid | 116.52 | 1.753 |
Procedure:
-
In a clean, dry round-bottom flask, cool chlorosulfonic acid (approximately 6.6 eq) to 0-5 °C in an ice bath with stirring.
-
Slowly and portion-wise, add 1-(2,2,2-trifluoroacetyl)indoline (1.0 eq) to the cold chlorosulfonic acid, maintaining the internal temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to 50 °C and stir for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate of this compound is collected by vacuum filtration.
-
Wash the solid product thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum to yield the final compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis, based on the analogous reactions described in the literature. Actual yields may vary depending on the experimental conditions and scale.
| Step | Reactant | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Indoline | 1-(2,2,2-Trifluoroacetyl)indoline | Trifluoroacetic Anhydride, Pyridine | DCM | 0 to RT | 2-4 | ~90-95 |
| 2 | 1-(2,2,2-Trifluoroacetyl)indoline | This compound | Chlorosulfonic Acid | None | 0 to 50 | 2 | ~80-85 |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for the synthesis of this compound.
Figure 2: Experimental workflow for the synthesis of the target compound.
Conclusion
This technical guide provides a comprehensive and actionable pathway for the synthesis of this compound. By leveraging established protocols for analogous reactions, researchers in drug development and medicinal chemistry can confidently approach the preparation of this important building block. The provided data tables and workflow diagrams offer a clear and concise reference for laboratory execution. Further optimization of the described conditions may be necessary to achieve maximum yield and purity on a larger scale.
References
Technical Guide: Spectroscopic and Synthetic Overview of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride is a key intermediate in medicinal chemistry, particularly in the synthesis of various biologically active molecules. The presence of the reactive sulfonyl chloride group allows for the facile introduction of the indoline scaffold into a wide range of sulfonamides, a class of compounds with diverse pharmacological properties. The trifluoroacetyl group serves to modulate the electronic properties and reactivity of the indoline nitrogen. This guide provides a predictive overview of the spectral characteristics and a plausible synthetic route for this compound.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 8.10 - 8.00 | m | - | 2 | H-4, H-6 |
| 7.95 | d | 8.5 | 1 | H-7 |
| 4.35 | t | 8.0 | 2 | H-2 |
| 3.25 | t | 8.0 | 2 | H-3 |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 165.0 (q, J ≈ 37 Hz) | C=O (trifluoroacetyl) |
| 145.5 | C-7a |
| 138.0 | C-5 |
| 132.0 | C-3a |
| 128.5 | C-6 |
| 125.0 | C-4 |
| 117.0 (q, J ≈ 288 Hz) | CF₃ |
| 115.0 | C-7 |
| 49.0 | C-2 |
| 28.0 | C-3 |
Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| -71.5 | -COCF₃ |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Medium | Aliphatic C-H stretch |
| 1710 | Strong | C=O stretch (trifluoroacetyl) |
| 1600, 1480 | Medium | Aromatic C=C stretch |
| 1370, 1180 | Strong | Asymmetric and symmetric S=O stretch (sulfonyl chloride) |
| 1250 - 1150 | Strong | C-F stretch |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Relative Intensity (%) | Possible Fragment |
| 313/315 | 30/10 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 278 | 100 | [M - Cl]⁺ |
| 216 | 60 | [M - COCF₃]⁺ |
| 117 | 40 | [Indoline]⁺ |
| 97 | 20 | [COCF₃]⁺ |
| 69 | 15 | [CF₃]⁺ |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of this compound. These procedures are based on standard organic chemistry methodologies and would require optimization for specific laboratory conditions.
Synthesis
The synthesis can be envisioned as a two-step process: N-trifluoroacetylation of indoline followed by chlorosulfonation.
Step 1: Synthesis of 1-(2,2,2-Trifluoroacetyl)indoline
-
To a solution of indoline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-(2,2,2-trifluoroacetyl)indoline.
Step 2: Synthesis of this compound
-
In a flask equipped with a dropping funnel and a gas outlet to a scrubber, cool chlorosulfonic acid (5.0 eq) to 0 °C.
-
Slowly add 1-(2,2,2-trifluoroacetyl)indoline (1.0 eq) portion-wise to the cold chlorosulfonic acid with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours. The reaction should be monitored for the evolution of HCl gas.
-
Carefully pour the cooled reaction mixture onto crushed ice with stirring.
-
The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Spectral Data Acquisition
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra can be recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film on a salt plate.
-
Mass Spectrometry: Mass spectral data can be acquired on a mass spectrometer using electron ionization (EI) or electrospray ionization (ESI) techniques.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the proposed synthetic workflow and the logical relationship between the synthesis and characterization steps.
Caption: Synthetic and characterization workflow for this compound.
Caption: Logical relationship between experimental inputs, process, and outputs.
1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride safety and handling
An In-depth Technical Guide on the Safety and Handling of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety and handling information for this compound (CAS No. 210691-38-6). Due to its hazardous nature as a corrosive and potentially water-reactive substance, strict adherence to the protocols outlined below is imperative to ensure the safety of laboratory personnel and the integrity of research.
Section 1: Chemical Identification
This section provides key identifiers for this compound.
| Identifier | Value |
| Chemical Name | This compound[1][2] |
| Synonyms | 1-(trifluoroacetyl)-5-indolinesulfonyl chloride, 1-(Trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride[1][2] |
| CAS Number | 210691-38-6[1][2] |
| Molecular Formula | C10H7ClF3NO3S[1][2] |
| Molecular Weight | 313.68 g/mol [1] |
| InChI Key | HVXAIGDGDNQFMM-UHFFFAOYSA-N[1] |
Section 2: Hazard Identification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification. It is critical to understand these hazards before handling the material.
| Classification | Details |
| Signal Word | Danger |
| Pictograms |
GHS05 (Corrosion), GHS07 (Exclamation Mark) |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[3][4][5]H335: May cause respiratory irritation.[3]EUH014: Reacts violently with water.[3] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5]P264: Wash skin thoroughly after handling.P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3][4][5]P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4][5]P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[4][5]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][5]P310: Immediately call a POISON CENTER or doctor/physician.[3][4][5]P405: Store locked up.[5] |
Section 3: Physical and Chemical Properties
Key physical and chemical data for this compound are listed below.
| Property | Value |
| Appearance | White to off-white solid[2] |
| Storage Temperature | Freezer (-20°C)[2] |
| Stability | Moisture sensitive. Reacts violently with water.[3][6] |
Section 4: Experimental Protocols: Safety and Handling
Adherence to strict protocols is essential when working with this corrosive and water-reactive compound.
Engineering Controls
-
Fume Hood: All work with this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Ventilation: Ensure the work area is well-ventilated.[3]
-
Emergency Equipment: An ANSI-approved safety shower and eyewash station must be immediately accessible (within 10 seconds travel time) in the work area.[7][8]
Handling Procedures
-
Preparation: Before handling, review this safety guide and the manufacturer's Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition. Clear the fume hood of all unnecessary items, especially water and other incompatible materials.
-
Inert Atmosphere: When possible, handle the material under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent reaction with atmospheric moisture.[4][9]
-
Dispensing: Use spark-proof tools and equipment. Avoid creating dust.[9]
-
Incompatibilities: Keep the compound away from water, moisture, strong oxidizing agents, and strong bases.[10] Never add water to this product.[6]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][7]
Storage Protocol
-
Container: Keep the container tightly closed to prevent contact with moisture.[4]
-
Location: Store in a designated corrosives area that is dry, cool, well-ventilated, and secure (store locked up).[4][5]
-
Recommended Temperature: Store in a freezer at -20°C as recommended.[2]
-
Segregation: Store separately from incompatible materials such as acids, oxidizers, and other water-reactive substances.[9]
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1-(trifluoroacetyl)indoline-5-sulfonyl chloride CAS#: 210691-38-6 [amp.chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.es [fishersci.es]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. actenviro.com [actenviro.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. ehs.uci.edu [ehs.uci.edu]
- 10. fishersci.com [fishersci.com]
1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride commercial availability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride, including its commercial availability, a detailed synthesis protocol, and its potential application in the inhibition of carbonic anhydrase-related signaling pathways.
Commercial Availability
This compound (CAS No. 210691-38-6) is available from a variety of commercial suppliers.[1][2][3][4][5] The compound is typically offered in research quantities with purities often exceeding 95%. Below is a summary of representative suppliers and their offerings.
| Supplier | Product Code | Purity | Quantity |
| Fluorochem | F460109 | 95.0%+ | 1G |
| ChemScene | CS-0003912 | Not Specified | Not Specified |
| CymitQuimica | Not Specified | Not Specified | Not Specified |
| Laibo Chem | Not Specified | Not Specified | 1g |
| J&W Pharmlab | Not Specified | Not Specified | Not Specified |
Synthesis Protocol
Step 1: N-Trifluoroacetylation of Indoline
This step involves the reaction of indoline with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), in the presence of a base to yield 1-(2,2,2-Trifluoroacetyl)indoline.
Experimental Protocol:
-
To a solution of indoline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (TEA) or pyridine (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2,2,2-Trifluoroacetyl)indoline.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Step 2: Chlorosulfonylation of 1-(2,2,2-Trifluoroacetyl)indoline
The second step is the electrophilic substitution of the trifluoroacetylated indoline with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position of the indoline ring.
Experimental Protocol:
-
In a flask equipped with a dropping funnel and a gas outlet to neutralize the evolving HCl gas, cool chlorosulfonic acid (3-5 eq) to 0 °C.
-
Slowly add 1-(2,2,2-Trifluoroacetyl)indoline (1.0 eq) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate of this compound is collected by filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product under vacuum to obtain the final compound.
Synthesis Workflow Diagram:
References
- 1. 1-(trifluoroacetyl)indoline-5-sulfonyl chloride CAS#: 210691-38-6 [amp.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. jwpharmlab.com [jwpharmlab.com]
- 4. This compound [cymitquimica.com]
- 5. 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
An In-depth Technical Guide on the Reactivity Profile of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and biologically active molecules. Its unique structure, featuring a reactive sulfonyl chloride group and a trifluoroacetyl-protected indoline scaffold, offers a versatile platform for the synthesis of a diverse range of sulfonamides and sulfonate esters. The trifluoroacetyl group, being a strong electron-withdrawing group, enhances the reactivity of the sulfonyl chloride and provides a means for subsequent deprotection under specific conditions. This guide provides a comprehensive overview of the reactivity profile of this compound, including its synthesis, key reactions, and stability, supported by experimental data and protocols.
Core Reactivity of the Sulfonyl Chloride Group
The primary site of reactivity in this compound is the sulfonyl chloride moiety (-SO₂Cl). This functional group is a potent electrophile, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles. The electron-withdrawing nature of the trifluoroacetyl group on the indoline nitrogen further activates the sulfonyl chloride, making the sulfur atom more susceptible to nucleophilic attack.
Sulfonylation of Amines: Formation of Sulfonamides
The reaction of this compound with primary and secondary amines is a cornerstone of its synthetic utility, leading to the formation of the corresponding sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General sulfonylation of amines.
Table 1: Sulfonylation of Various Amines with 1-Acetylindoline-5-sulfonyl chloride (as an analogue)
| Amine | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Ammonia | - | THF | - | 89 | [1] |
| Various Acyl Chlorides | Pyridine | CHCl₃ | Room Temperature | 50-79 | [2] |
Note: Specific quantitative data for the trifluoroacetyl analogue is limited in publicly available literature. The data for the acetyl analogue is presented to provide an expected reactivity trend. The more electron-withdrawing trifluoroacetyl group is anticipated to lead to similar or higher yields under comparable conditions.
-
To a solution of the primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is added a base (1.1 to 2.0 equivalents, e.g., triethylamine or pyridine) at 0 °C.
-
A solution of this compound (1.05 equivalents) in the same solvent is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is diluted with the solvent and washed sequentially with a weak acid (e.g., 1N HCl), water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired sulfonamide.
Reaction with Alcohols and Phenols: Formation of Sulfonate Esters
This compound reacts with alcohols and phenols in the presence of a base to yield the corresponding sulfonate esters. These esters can serve as intermediates for further functionalization.
Caption: General synthesis of sulfonate esters.
Table 2: Reaction of Aryl Sulfonyl Chlorides with Phenols (General Reactivity)
| Sulfonyl Chloride | Phenol | Base | Solvent | Yield (%) |
| Methanesulfonyl chloride | Phenol | Pyridine | CH₂Cl₂ | 97 |
| 2,4,6-Trimethylbenzene-1-sulfonyl chloride | Phenol | Pyridine | CH₂Cl₂ | High |
| 2,4,5-Trichlorobenzene-1-sulfonyl chloride | Phenol | Pyridine | CH₂Cl₂ | High |
Note: This table illustrates the general high reactivity of sulfonyl chlorides with phenols. Specific yields for this compound are expected to be comparable.
-
A solution of the alcohol or phenol (1.0 equivalent) and a base (1.5 equivalents, e.g., pyridine) in an inert solvent such as dichloromethane is prepared.
-
This compound (1.1 equivalents) is added portion-wise to the solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.
-
The mixture is then diluted with the solvent and washed with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.
-
The resulting crude sulfonate ester is purified by flash chromatography.
Friedel-Crafts Type Reactions
While the primary reactivity of this compound is centered on the sulfonyl chloride group, the indoline ring itself can participate in electrophilic aromatic substitution reactions, such as Friedel-Crafts reactions. However, the trifluoroacetyl group is strongly deactivating, which generally makes the indoline ring less susceptible to electrophilic attack. Intramolecular Friedel-Crafts cyclizations may be possible under specific conditions, particularly if a suitable electrophilic moiety is present in a side chain.
Caption: Conceptual workflow for intramolecular Friedel-Crafts cyclization.
Stability and Decomposition
Stability of the Sulfonyl Chloride
This compound is a relatively stable compound but is sensitive to moisture. It should be stored in a cool, dry place under an inert atmosphere to prevent hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid.
Stability and Cleavage of the N-Trifluoroacetyl Group
The N-trifluoroacetyl group serves as a protecting group for the indoline nitrogen. It is generally stable under neutral and acidic conditions. However, it is susceptible to cleavage under basic conditions.
Table 3: Conditions for Cleavage of the N-Trifluoroacetyl Group
| Reagent | Conditions | Outcome |
| Aqueous Base (e.g., NaOH, K₂CO₃) | Room Temperature or mild heating | Cleavage to the free amine |
| Ammonia in Methanol | Room Temperature | Cleavage to the free amine |
| Trifluoroacetic Acid (TFA) | Room Temperature | Generally stable |
-
The N-trifluoroacetylated indoline derivative is dissolved in a suitable solvent such as methanol or ethanol.
-
An aqueous solution of a base (e.g., 1M NaOH or saturated K₂CO₃) is added to the solution.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Once the reaction is complete, the mixture is neutralized with a weak acid and the product is extracted with an organic solvent.
-
The organic layer is washed with brine, dried, and concentrated to yield the deprotected indoline.
Conclusion
This compound is a highly reactive and versatile building block in organic synthesis. Its primary reactivity lies in the facile sulfonylation of amines and alcohols, providing straightforward access to a wide array of sulfonamides and sulfonate esters. The trifluoroacetyl group, while enhancing the reactivity of the sulfonyl chloride, also offers a stable protecting group that can be selectively removed under basic conditions. While the indoline ring is deactivated towards electrophilic substitution, intramolecular cyclizations may offer pathways to more complex heterocyclic systems. A thorough understanding of its reactivity and stability is crucial for its effective application in the design and synthesis of novel compounds for drug discovery and development.
References
An In-depth Technical Guide to 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key characteristics of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride, a crucial building block in medicinal chemistry and drug discovery. This document details its chemical and physical properties, safety and handling protocols, and its primary applications, with a focus on the synthesis of potent enzyme inhibitors.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[1] It is characterized by the presence of a reactive sulfonyl chloride group and a trifluoroacetyl moiety, which enhances the electrophilicity of the sulfonyl group, making it a highly valuable reagent for the synthesis of sulfonamides.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 210691-38-6 | [1][2][3] |
| Molecular Formula | C₁₀H₇ClF₃NO₃S | [1][2][3] |
| Molecular Weight | 313.68 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | -20°C | [1] |
| Topological Polar Surface Area | 62.8 Ų | [2] |
| Hydrogen Bond Acceptor Count | 6 | [2] |
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not publicly available. However, chemical suppliers may provide this information upon request.[4]
Synthesis and Reactivity
The synthesis of this compound typically involves a two-step process starting from indoline. The indoline is first protected with a trifluoroacetyl group, followed by chlorosulfonation.
Experimental Protocol: Synthesis of this compound (General Procedure)
This protocol is based on the well-established synthesis of the analogous 1-acetylindoline-5-sulfonyl chloride.[5]
Step 1: Synthesis of 1-(2,2,2-Trifluoroacetyl)indoline
-
To a solution of indoline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) cooled to 0°C, add triethylamine (1.1 equivalents).
-
Slowly add trifluoroacetic anhydride (1.05 equivalents) dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2,2,2-Trifluoroacetyl)indoline.
Step 2: Chlorosulfonation of 1-(2,2,2-Trifluoroacetyl)indoline
-
Cool chlorosulfonic acid (3-5 equivalents) to 0°C in a flask equipped with a dropping funnel and a gas outlet to vent HCl.
-
Slowly add 1-(2,2,2-Trifluoroacetyl)indoline dropwise to the cooled chlorosulfonic acid with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.
Reactivity and Key Applications
The primary utility of this compound lies in its reactivity as a sulfonylating agent. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reaction is fundamental to the construction of diverse chemical libraries for drug discovery.
A significant application of this compound is in the synthesis of indoline-5-sulfonamides, which have been identified as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[5][6] These enzymes play a crucial role in the pH regulation of the tumor microenvironment, and their inhibition is a promising strategy in cancer therapy.[5][6]
Experimental Workflow: Synthesis and Screening of Indoline-5-Sulfonamide Libraries
The following diagram illustrates a typical workflow for the synthesis of a library of indoline-5-sulfonamides from this compound and subsequent screening for carbonic anhydrase inhibition.
Caption: Workflow for Sulfonamide Library Synthesis and Screening.
Signaling Pathway Implication: Carbonic Anhydrase IX in Tumor Hypoxia
While this compound itself is not directly involved in signaling pathways, the sulfonamides derived from it are designed to inhibit key enzymes like carbonic anhydrase IX (CA IX). The following diagram illustrates the role of CA IX in the tumor microenvironment and the point of inhibition by the synthesized sulfonamides.
Caption: Inhibition of CA IX in the Tumor Microenvironment.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Statements:
-
Causes severe skin burns and eye damage.
-
May cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, and spray.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
-
Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Conclusion
This compound is a highly valuable and reactive intermediate for the synthesis of sulfonamides, particularly in the context of drug discovery. Its application in the development of carbonic anhydrase inhibitors highlights its importance in the generation of novel therapeutic agents. Proper handling and storage are essential due to its hazardous nature. This guide provides a foundational understanding of its key characteristics to aid researchers and scientists in its effective and safe utilization.
References
- 1. 1-(trifluoroacetyl)indoline-5-sulfonyl chloride CAS#: 210691-38-6 [amp.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. jwpharmlab.com [jwpharmlab.com]
- 4. 210691-38-6|this compound|BLD Pharm [bldpharm.com]
- 5. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Sulfonamides using 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of sulfonamides utilizing 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride as a key building block. The trifluoroacetyl group serves as a protecting group for the indoline nitrogen, allowing for the selective reaction of the sulfonyl chloride with various primary and secondary amines. Subsequent deprotection of the trifluoroacetyl group yields the corresponding indoline-5-sulfonamides. These compounds are of significant interest in medicinal chemistry, particularly as inhibitors of carbonic anhydrases, which are implicated in various diseases, including cancer.[1][2][3][4][5][6][7]
Rationale for using this compound
The use of the trifluoroacetyl group as a protecting strategy for the indoline nitrogen offers several advantages. The strong electron-withdrawing nature of the trifluoromethyl group makes the trifluoroacetamide stable under various reaction conditions. Importantly, this protecting group can be readily cleaved under mild basic conditions, ensuring the integrity of the newly formed sulfonamide linkage and other sensitive functional groups within the molecule.
Experimental Protocols
This section details the procedures for the synthesis of N-substituted 1-(2,2,2-trifluoroacetyl)indoline-5-sulfonamides and their subsequent deprotection to yield the final indoline-5-sulfonamide products.
Protocol 1: General Procedure for the Synthesis of N-Substituted 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamides
This protocol is adapted from established methods for the synthesis of N-acylindoline-5-sulfonamides.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous pyridine
-
Anhydrous chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a solution of the desired primary or secondary amine (1.2 equivalents) in anhydrous chloroform or dichloromethane, add anhydrous pyridine (2.0 equivalents).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of this compound (1.0 equivalent) in anhydrous chloroform or dichloromethane dropwise to the reaction mixture.
-
Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Upon completion of the reaction, dilute the mixture with chloroform or dichloromethane and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 1-(2,2,2-trifluoroacetyl)indoline-5-sulfonamide.
Protocol 2: General Procedure for the Deprotection of the Trifluoroacetyl Group
This protocol outlines the hydrolysis of the trifluoroacetyl group under basic conditions to yield the final indoline-5-sulfonamide.[6][7]
Materials:
-
N-substituted 1-(2,2,2-trifluoroacetyl)indoline-5-sulfonamide
-
Methanol (MeOH)
-
Water (H₂O)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the N-substituted 1-(2,2,2-trifluoroacetyl)indoline-5-sulfonamide in a mixture of methanol and water (e.g., a 3:1 ratio).
-
Add potassium carbonate (2-3 equivalents) or an aqueous solution of sodium hydroxide (e.g., 1M solution, 2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by TLC until the starting material is completely consumed.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the final product by recrystallization or silica gel column chromatography.
Data Presentation
The following tables summarize representative yields for the synthesis of sulfonamides from sulfonyl chlorides and for the deprotection of N-trifluoroacetyl groups, based on analogous reactions reported in the literature.
Table 1: Representative Yields for the Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines
| Entry | Amine | Sulfonyl Chloride | Base | Solvent | Yield (%) |
| 1 | Aniline | Benzenesulfonyl chloride | Pyridine | Dichloromethane | 95 |
| 2 | Benzylamine | p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | 92 |
| 3 | Morpholine | Dansyl chloride | Pyridine | Chloroform | 88 |
| 4 | Piperidine | 2-Naphthalenesulfonyl chloride | Triethylamine | Tetrahydrofuran | 90 |
Note: Yields are illustrative and will vary depending on the specific substrates and reaction conditions.
Table 2: Representative Yields for the Deprotection of N-Trifluoroacetyl Groups
| Entry | Substrate | Base | Solvent | Yield (%) |
| 1 | N-Trifluoroacetyl-aniline | K₂CO₃ | Methanol/Water | 95 |
| 2 | N-Trifluoroacetyl-benzylamine | NaOH | Methanol/Water | 92 |
| 3 | N-Trifluoroacetyl-indole | K₂CO₃ | Methanol/Water | 98 |
Note: Yields are illustrative and will vary depending on the specific substrate and reaction conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and deprotection of indoline-5-sulfonamides.
Signaling Pathway of Carbonic Anhydrase IX and XII in Cancer
Indoline-5-sulfonamides are known to target carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2][4][5][6][7] These enzymes play a crucial role in tumor progression by regulating pH in the tumor microenvironment.
Caption: Role of CA IX/XII in cancer and its inhibition by indoline-5-sulfonamides.
References
- 1. The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
Application Notes and Protocols: 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl Chloride in the Synthesis of Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer.[2][3] Sulfonamides are a well-established class of potent carbonic anhydrase inhibitors (CAIs), with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[3] The indoline scaffold has been explored for the development of novel CAIs, offering a versatile platform for structural modifications to achieve isoform selectivity and desired physicochemical properties.[4][5]
This document provides detailed application notes and protocols for the use of 1-(2,2,2-trifluoroacetyl)indoline-5-sulfonyl chloride as a key intermediate in the synthesis of novel indoline-based carbonic anhydrase inhibitors. The trifluoroacetyl group is a bioisostere for other acyl groups and can influence the chemical properties and biological activity of the final compounds. While specific inhibitory data for 1-(2,2,2-trifluoroacetyl)indoline-5-sulfonamide derivatives are not available in the cited literature, this document presents data for a series of closely related 1-acylindoline-5-sulfonamides to serve as a valuable reference for researchers in this field.[4][5]
Data Presentation: Carbonic Anhydrase Inhibition by 1-Acylindoline-5-sulfonamides
The following table summarizes the in vitro carbonic anhydrase inhibitory activity of a series of 1-acylindoline-5-sulfonamides against four human (h) CA isoforms: hCA I, hCA II (cytosolic), hCA IX, and hCA XII (transmembrane, tumor-associated). The data is presented as inhibition constants (Kᵢ) in nanomolar (nM) concentrations. This data is sourced from studies on analogs and is intended to provide a comparative baseline for newly synthesized compounds derived from this compound.[4][5]
| Compound ID | R Group (Acyl Moiety) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 4a | Acetyl | >10000 | 258.4 | 2548.7 | 112.5 |
| 4d | 4-Fluorobenzoyl | 2765.3 | 109.8 | 198.7 | 58.3 |
| 4f | 3-Chlorobenzoyl | 1873.5 | 89.4 | 132.8 | 45.2 |
| 4g | 4-Chlorobenzoyl | >10000 | 45.9 | 345.9 | 41.3 |
| 4h | 3,4-Dichlorobenzoyl | >10000 | 48.7 | 453.7 | 43.8 |
| 4k | 2-Naphthoyl | 1569.8 | 123.5 | 289.4 | 67.9 |
| AAZ | Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Data extracted from Krymov et al. (2022).[4][5]
Experimental Protocols
The following protocols are adapted from established methodologies for the synthesis of 1-acylindoline-5-sulfonamides and can be applied for the preparation of derivatives from this compound.[4]
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key intermediate, this compound, via a two-step process starting from indoline.
Materials:
-
Indoline
-
Trifluoroacetic anhydride
-
Pyridine (or other suitable base)
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Chlorosulfonic acid
-
Standard laboratory glassware and safety equipment
Procedure:
-
N-Trifluoroacetylation of Indoline:
-
Dissolve indoline (1 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 equivalents) to the solution. A base such as pyridine (1.1 equivalents) can be added to scavenge the acid byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2,2,2-trifluoroacetyl)indoline.
-
-
Chlorosulfonation of 1-(2,2,2-Trifluoroacetyl)indoline:
-
Carefully add 1-(2,2,2-trifluoroacetyl)indoline (1 equivalent) to an excess of cold (0 °C) chlorosulfonic acid (5-10 equivalents) with vigorous stirring. Caution: This reaction is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
The solid precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.
-
Protocol 2: Synthesis of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide
This protocol details the conversion of the sulfonyl chloride to the corresponding primary sulfonamide.
Materials:
-
This compound
-
Aqueous ammonia (concentrated) or ammonia in a suitable solvent (e.g., THF, dioxane)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent like THF or dioxane.
-
Cool the solution to 0 °C.
-
Slowly add an excess of aqueous ammonia (e.g., 15 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Add water to the residue, and collect the solid product by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(2,2,2-trifluoroacetyl)indoline-5-sulfonamide.
Protocol 3: Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various CA isoforms can be determined using a stopped-flow CO₂ hydrase assay.[4]
Principle:
This method measures the inhibition of the CA-catalyzed hydration of CO₂. The assay follows the change in pH associated with the formation of bicarbonate and a proton, using a pH indicator.
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Synthesized inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
HEPES buffer
-
Sodium perchlorate
-
Phenol red (or other suitable pH indicator)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
The assay is performed at a constant temperature (typically 25 °C).
-
The reaction mixture contains HEPES buffer, sodium perchlorate (to maintain ionic strength), and the pH indicator.
-
A known concentration of the CA enzyme is added to the reaction mixture.
-
The inhibitor solution is added at various concentrations to determine the IC₅₀ value.
-
The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with CO₂-saturated water.
-
The initial rate of the catalytic reaction is monitored by the change in absorbance of the pH indicator over time.
-
IC₅₀ values are calculated from the dose-response curves of enzyme activity versus inhibitor concentration.
-
The inhibition constant (Kᵢ) can be determined from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration (CO₂) and Kₘ is the Michaelis-Menten constant for the specific enzyme.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for 1-(2,2,2-trifluoroacetyl)indoline-5-sulfonamide.
Mechanism of Carbonic Anhydrase Inhibition
Caption: Sulfonamide inhibition of the carbonic anhydrase active site.
References
- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 2. Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Sulfonylation with 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride: Application Notes for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the use of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride in sulfonylation reactions. This reagent is a valuable tool for the synthesis of a diverse range of sulfonamides, which are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active compounds. The trifluoroacetyl group serves as a protecting group for the indoline nitrogen, allowing for selective sulfonylation at the 5-position.
Introduction
Sulfonamides are a critical class of organic compounds with a wide array of applications, notably in the development of therapeutic agents. The synthesis of sulfonamides is a fundamental transformation in medicinal chemistry. This compound is a key building block that enables the introduction of the indoline-5-sulfonamide scaffold, a privileged structure in drug discovery, particularly for targeting enzymes like carbonic anhydrases.[1][2] The trifluoroacetyl group provides a means to modulate the electronic properties of the indoline nitrogen and can be removed under specific conditions if the unprotected indoline is the desired final product.
Application
The primary application of this compound is the synthesis of N-substituted 1-(2,2,2-trifluoroacetyl)indoline-5-sulfonamides through reaction with primary or secondary amines. This reaction is a versatile method for creating libraries of compounds for screening in drug discovery programs. The resulting sulfonamides can be evaluated for their biological activity or can serve as intermediates for further synthetic transformations.
Experimental Protocols
General Sulfonylation Protocol
The reaction of this compound with a primary or secondary amine is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.[3][4] Common bases for this transformation include pyridine and triethylamine. The choice of solvent is crucial and is often an aprotic solvent such as chloroform, dichloromethane (DCM), or tetrahydrofuran (THF).
Materials:
-
This compound
-
Primary or secondary amine
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Chloroform (CHCl₃) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of the amine (1.0 equivalent) in anhydrous chloroform or THF in a round-bottom flask under an inert atmosphere, add the base (1.1 to 1.5 equivalents).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 6-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired sulfonamide.
Deprotection of the Trifluoroacetyl Group (Optional)
Should the final product require an unprotected indoline nitrogen, the trifluoroacetyl group can be removed. A mild method for the deprotection of N-trifluoroacetyl sulfonamides involves a reductive cleavage.[5][6]
Materials:
-
N-(p-toluenesulfonyl) trifluoroacetamide
-
Trifluoroacetic anhydride (TFAA)
-
Samarium diiodide (SmI₂) solution in THF
-
Anhydrous THF
-
Inert atmosphere setup
Procedure:
-
The N-trifluoroacetylated sulfonamide is dissolved in anhydrous THF under an inert atmosphere.
-
The solution is cooled to -78 °C.
-
Trifluoroacetic anhydride (TFAA) is added to activate the amide.
-
A solution of samarium diiodide (SmI₂) in THF is then added dropwise until the characteristic blue color persists.
-
The reaction is stirred at -78 °C until completion, as monitored by TLC.
-
The reaction is quenched with a suitable quenching agent and worked up to isolate the deprotected sulfonamide.
Data Presentation
The following table summarizes representative reaction conditions and yields for the synthesis of various sulfonamides using analogous sulfonyl chlorides, which can be extrapolated for reactions with this compound.
| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Pyridine | THF | 6 | 86 | [3] |
| p-Toluidine | Pyridine | N/A | N/A | Quantitative | [3] |
| Various amines | Triethylamine | DCM | 0.05 - 0.12 | 90-97 | [7] |
Note: The yields and reaction times are based on analogous reactions and may vary for this compound.
Visualizations
Sulfonylation Reaction Workflow
Caption: Experimental workflow for the synthesis of sulfonamides.
Logical Relationship of Components in Sulfonylation
Caption: Key components and their roles in the sulfonylation reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Trifluoroacetamides [organic-chemistry.org]
- 6. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride is a key building block in medicinal chemistry, primarily utilized for the synthesis of novel sulfonamide derivatives. The presence of the trifluoroacetyl group offers unique electronic properties and potential for metabolic stability, while the sulfonyl chloride moiety serves as a reactive handle for coupling with a variety of primary and secondary amines. This document provides detailed application notes and experimental protocols for the use of this versatile reagent in the development of therapeutic agents, with a focus on carbonic anhydrase and kinase inhibitors.
Chemical Properties
| Property | Value |
| CAS Number | 210691-38-6 |
| Molecular Formula | C₁₀H₇ClF₃NO₃S |
| Molecular Weight | 313.68 g/mol |
Applications in Medicinal Chemistry
The primary application of this compound is in the synthesis of N-substituted indoline-5-sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents.[1] The indoline core, coupled with the trifluoroacetyl group, allows for the exploration of novel chemical space and the generation of compounds with potentially improved pharmacological properties.
Carbonic Anhydrase Inhibitors
Derivatives of indoline-5-sulfonamide have shown significant inhibitory activity against carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1] These enzymes play a crucial role in regulating pH in the tumor microenvironment, and their inhibition is a validated strategy in cancer therapy. The trifluoroacetyl group on the indoline nitrogen can influence the binding affinity and selectivity of these inhibitors.
Signaling Pathway of Carbonic Anhydrase IX in Hypoxic Tumor Cells
References
Application Notes and Protocols for 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride in the Synthesis of Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride as a key intermediate in the synthesis of novel sulfonamide-based carbonic anhydrase (CA) inhibitors. The trifluoroacetyl group serves as a protecting group for the indoline nitrogen, allowing for selective reactions at the sulfonyl chloride moiety. The protocols outlined below are based on established synthetic methodologies for related compounds and are intended to be adapted for specific research applications.
Introduction
This compound is a valuable building block in medicinal chemistry, particularly for the development of inhibitors targeting carbonic anhydrases.[1] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer progression and metastasis.[1] Sulfonamides are a well-established class of CA inhibitors, and the indoline scaffold offers a versatile platform for designing potent and selective inhibitors.[1]
Key Applications
The primary application of this compound is in the synthesis of N-substituted indoline-5-sulfonamides. These compounds have shown significant inhibitory activity against tumor-associated carbonic anhydrase isoforms, making them promising candidates for the development of novel anticancer agents.[1]
Data Presentation: Inhibition of Carbonic Anhydrase Isoforms
The following table summarizes the inhibitory activity (Ki in nM) of a series of synthesized 1-acylindoline-5-sulfonamides against four human carbonic anhydrase (hCA) isoforms. This data highlights the potential for developing isoform-selective inhibitors based on the indoline scaffold.
| Compound | R Group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 4a | Acetyl | >10000 | 189.4 | 132.8 | 256.7 |
| 4d | 4-Fluorobenzoyl | 489.3 | 75.8 | 49.3 | 41.3 |
| 4g | 4-Chlorobenzoyl | 899.5 | 101.2 | 98.6 | 105.4 |
| 4h | 3,4-Dichlorobenzoyl | 756.4 | 98.5 | 89.7 | 101.2 |
| 10 | Benzyl | >10000 | 897.6 | 758.4 | 1569.3 |
Data adapted from a study on analogous 1-acylindoline-5-sulfonamides. The specific use of a trifluoroacetyl protecting group may influence the final activity but the general structure-activity relationships are expected to be similar.[1]
Experimental Protocols
The following protocols describe a general synthetic route for the preparation of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide and its subsequent acylation to generate a library of potential carbonic anhydrase inhibitors.
Protocol 1: Synthesis of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide
This protocol details the reaction of this compound with ammonia to yield the corresponding sulfonamide.
Materials:
-
This compound
-
Ammonia solution (e.g., 28-30% in water or a solution in an organic solvent like THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of ammonia solution (e.g., 5-10 eq) to the stirred solution. The reaction is typically exothermic.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure sulfonamide.
Protocol 2: N-Acylation of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide
This protocol describes the acylation of the sulfonamide nitrogen with various acyl chlorides to generate a library of target compounds.
Materials:
-
1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide
-
Acyl chloride of choice (e.g., benzoyl chloride, 4-fluorobenzoyl chloride) (1.1 eq)
-
Anhydrous pyridine or another suitable base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (2.0 eq) to the solution and stir.
-
In a separate flask, dissolve the acyl chloride (1.1 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the sulfonamide solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated sulfonamide.
Mandatory Visualizations
Experimental Workflow for the Synthesis of N-Acylated Indoline-5-Sulfonamides
Caption: Synthetic scheme for N-acylated indoline-5-sulfonamides.
Signaling Pathway: Inhibition of Carbonic Anhydrase in the Tumor Microenvironment
Caption: Inhibition of CA IX by indoline-5-sulfonamides.
References
Application Notes and Protocols: Derivatization of the Indoline Core using 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the indoline core, a key scaffold in medicinal chemistry. The focus is on the synthesis of indoline-5-sulfonamide derivatives, which have shown significant potential as inhibitors of cancer-related carbonic anhydrases.[1][2] The protocols outlined below are based on established synthetic routes for creating a library of N-acylated indoline-5-sulfonamides, which can be adapted for specific research and drug development applications.
Overview of Indoline-5-Sulfonamide Derivatization
The indoline scaffold is a privileged structure in drug discovery, and its derivatization allows for the exploration of structure-activity relationships (SAR) to develop novel therapeutic agents. The sulfonamide group at the 5-position of the indoline ring is a key pharmacophore that can interact with various biological targets.[3][4] By modifying the N1-position of the indoline ring with various acyl groups, a diverse library of compounds can be synthesized and screened for biological activity.
The general synthetic strategy involves the initial synthesis of a core intermediate, indoline-5-sulfonamide, which is then acylated to produce the final derivatized products.
Experimental Protocols
Synthesis of the Core Intermediate: Indoline-5-sulfonamide
The synthesis of the indoline-5-sulfonamide core is a multi-step process starting from indoline.[1]
Step 1: N-Acetylation of Indoline
To protect the indoline nitrogen and direct the subsequent electrophilic substitution, the first step is N-acetylation.
-
Materials: Indoline, acetic anhydride.
-
Procedure:
-
Dissolve indoline (1 equivalent) in a suitable solvent such as dichloromethane or neat acetic anhydride.
-
Add acetic anhydride (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-acetylindoline. This reaction typically proceeds in quantitative yield.[1]
-
Step 2: Chlorosulfonation of 1-Acetylindoline
The N-protected indoline is then chlorosulfonated to introduce the sulfonyl chloride group at the 5-position.
-
Materials: 1-Acetylindoline, chlorosulfuric acid.
-
Procedure:
-
Cool chlorosulfuric acid (5 equivalents) to 0 °C in an ice bath.
-
Slowly add 1-acetylindoline (1 equivalent) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The resulting precipitate, 1-acetylindoline-5-sulfonyl chloride, is collected by filtration, washed with cold water, and dried. This step typically yields the product in good amounts (e.g., 81%).[1]
-
Step 3: Amination of 1-Acetylindoline-5-sulfonyl chloride
The sulfonyl chloride is then converted to the corresponding sulfonamide.
-
Materials: 1-Acetylindoline-5-sulfonyl chloride, aqueous ammonia, tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 1-acetylindoline-5-sulfonyl chloride (1 equivalent) in THF.
-
Add an excess of concentrated aqueous ammonia dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the THF under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate to yield 1-acetylindoline-5-sulfonamide. The yield for this step is typically high (e.g., 89%).[1]
-
Step 4: Hydrolysis of the N-Acetyl Group
The final step in the synthesis of the core intermediate is the deprotection of the indoline nitrogen.
-
Materials: 1-Acetylindoline-5-sulfonamide, hydrochloric acid.
-
Procedure:
-
Suspend 1-acetylindoline-5-sulfonamide (1 equivalent) in a solution of hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain indoline-5-sulfonamide. This step typically provides a good yield (e.g., 81%).[1]
-
Derivatization of Indoline-5-sulfonamide by N-Acylation
The core intermediate, indoline-5-sulfonamide, can be readily acylated at the N1-position to generate a diverse library of derivatives.
-
Materials: Indoline-5-sulfonamide, various acyl chlorides, pyridine, chloroform.
-
General Procedure:
-
Dissolve indoline-5-sulfonamide (1 equivalent) in chloroform.
-
Add pyridine (2 equivalents) to the solution.
-
Add the desired acyl chloride (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
After completion, wash the reaction mixture with water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated indoline-5-sulfonamide. Yields for this reaction typically range from 50-79%.[1]
-
Data Presentation
The following tables summarize the quantitative data for the synthesis of various N-acylated indoline-5-sulfonamide derivatives and their biological activity against carbonic anhydrase isoforms CA IX and CA XII, which are associated with cancer.[1][2]
Table 1: Synthesis Yields of N-Acylated Indoline-5-sulfonamides
| Compound | Acyl Chloride Used | Yield (%) |
| 4a | Acetyl chloride | 75 |
| 4d | 2,6-Difluorobenzoyl chloride | 72 |
| 4e | 3-Chlorobenzoyl chloride | 68 |
| 4f | 3-Chlorobenzoyl chloride | 70 |
| 4g | 4-Chlorobenzoyl chloride | 73 |
| 4h | 3,4-Dichlorobenzoyl chloride | 65 |
Data sourced from a study on indoline-5-sulfonamides as carbonic anhydrase inhibitors.[1]
Table 2: Inhibitory Activity (KI) of Indoline-5-sulfonamides against Carbonic Anhydrases
| Compound | CA IX KI (nM) | CA XII KI (nM) |
| 4a | >10000 | 239.4 |
| 4d | 132.8 | 41.3 |
| 4g | >10000 | 100.2 |
| 4h | >10000 | 103.5 |
Data sourced from a study on indoline-5-sulfonamides as carbonic anhydrase inhibitors.[1]
Table 3: Antiproliferative Activity of Selected Indoline-5-sulfonamides
| Compound | Cell Line | Condition | IC50 (µM) |
| 4e | MCF7 | Normoxia | 25.1 |
| 4e | MCF7 | Hypoxia | 19.8 |
| 4f | MCF7 | Normoxia | 28.3 |
| 4f | MCF7 | Hypoxia | 12.9 |
Data sourced from a study on indoline-5-sulfonamides as carbonic anhydrase inhibitors.[1]
Visualizations
Diagram 1: Synthetic Pathway for Indoline-5-sulfonamide Core
Caption: Synthetic route to the indoline-5-sulfonamide core intermediate.
Diagram 2: General Derivatization Workflow
Caption: Workflow from core synthesis to biological screening.
Diagram 3: Signaling Pathway Inhibition by Indoline-5-sulfonamides
Caption: Inhibition of the CA IX pathway by indoline-5-sulfonamides.
References
- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Use of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parallel synthesis is a cornerstone of modern drug discovery, enabling the rapid generation of compound libraries for high-throughput screening. The indoline scaffold is a privileged structure in medicinal chemistry, and its sulfonamide derivatives have shown significant therapeutic potential, notably as enzyme inhibitors. This document provides detailed protocols for the use of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride as a key building block in the parallel synthesis of novel indoline-5-sulfonamide libraries.
The reagent features a highly reactive sulfonyl chloride group for facile sulfonamide bond formation. The indoline nitrogen is protected by a trifluoroacetyl (TFA) group, which offers key advantages: it is stable under the sulfonylation reaction conditions but can be readily removed under mild basic conditions, ensuring orthogonality with many other common protecting groups. This allows for a two-stage diversification strategy: first by varying the amine coupled to the sulfonyl chloride, and subsequently by modifying the deprotected indoline nitrogen.
These protocols are designed for solution-phase parallel synthesis, which offers flexibility in reagent choice and straightforward purification.
Logical Workflow for Library Synthesis
The overall strategy involves a two-step process: initial library generation via sulfonamide formation, followed by an optional deprotection step to expose the indoline nitrogen for further derivatization.
Caption: Workflow for parallel synthesis and subsequent deprotection.
Experimental Protocols
Protocol 1: Solution-Phase Parallel Synthesis of N-TFA-Indoline-5-sulfonamide Library
This protocol describes the reaction of this compound with a library of diverse primary and secondary amines in a 96-well plate format.
Materials:
-
This compound (CAS 210691-38-6)
-
Library of primary and secondary amines (e.g., anilines, benzylamines, piperidines, morpholines)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (TEA) as a base
-
96-well reaction plates with sealing mats
-
Automated liquid handler or multichannel pipette
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DCM.
-
Prepare a 0.25 M stock solution for each amine from the library in anhydrous DCM.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add 250 µL (0.05 mmol, 1.0 equiv) of the this compound stock solution.
-
To each corresponding well, add 220 µL (0.055 mmol, 1.1 equiv) of the appropriate amine stock solution.
-
Add 10 µL (0.12 mmol, 2.4 equiv) of pyridine to each well to act as a base and catalyst.
-
-
Reaction Execution:
-
Seal the 96-well plate securely with a sealing mat.
-
Place the plate on an orbital shaker and agitate at room temperature (20-25°C) for 18 hours.
-
-
Work-up and Isolation:
-
After the reaction is complete, unseal the plate in a fume hood.
-
Add 500 µL of 1 M HCl to each well to quench the reaction and protonate excess amine and pyridine.
-
Add 500 µL of DCM to each well. Seal and shake vigorously for 5 minutes.
-
Centrifuge the plate to separate the layers.
-
Carefully remove the aqueous (top) layer using a multichannel pipette.
-
Wash the remaining organic layer with 500 µL of saturated sodium bicarbonate solution, then with 500 µL of brine.
-
Transfer the organic layer to a clean 96-well plate and evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.
-
-
Analysis:
-
Reconstitute the dried crude product in a suitable solvent (e.g., DMSO or Methanol) for LC-MS analysis to confirm product formation and assess purity.
-
Protocol 2: Deprotection of the Trifluoroacetyl (TFA) Group
This protocol describes the removal of the N-TFA protecting group to yield the free indoline-5-sulfonamide library.
Materials:
-
Crude or purified N-TFA-indoline-5-sulfonamide library from Protocol 1
-
Methanol (MeOH)
-
Water (H₂O)
-
Potassium Carbonate (K₂CO₃)
-
96-well reaction plates
Procedure:
-
Reaction Setup:
-
Dissolve the crude product in each well from Protocol 1 in 500 µL of a 4:1 mixture of Methanol:Water.
-
Prepare a 1.0 M solution of Potassium Carbonate in water.
-
To each well, add 150 µL (0.15 mmol, ~3.0 equiv) of the K₂CO₃ solution.
-
-
Reaction Execution:
-
Seal the plate and place it on an orbital shaker at room temperature for 4-6 hours.
-
Monitor the reaction progress by taking a small aliquot from a representative well for LC-MS analysis until the starting material is consumed.
-
-
Work-up and Isolation:
-
Neutralize the reaction mixture in each well by carefully adding 1 M HCl dropwise until the pH is ~7.
-
Remove the methanol under reduced pressure using a centrifugal evaporator.
-
Extract the aqueous residue with ethyl acetate (2 x 500 µL).
-
Combine the organic extracts in a new plate and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the deprotected indoline-5-sulfonamide library.
-
Representative Data
The following table presents representative yields for a library of 1-acylindoline-5-sulfonamides, which demonstrates the expected efficiency of coupling reactions on the indoline scaffold. The yields for the parallel synthesis described above are expected to be in a similar range, typically between 50-80%, depending on the reactivity of the specific amine used.
| Compound ID | R-Group (from Amine) | Representative Yield (%) | Purity (LC-MS, %) |
| LIB-001 | 4-Methoxyphenyl | 75% | >95% |
| LIB-002 | 3-Chlorobenzyl | 68% | >95% |
| LIB-003 | Cyclohexyl | 79% | >98% |
| LIB-004 | Morpholin-4-yl | 81% | >98% |
| LIB-005 | 2-Thiophenyl | 55% | >90% |
| LIB-006 | N-Methylpiperazin-1-yl | 65% | >95% |
Note: Data is representative and adapted from analogous syntheses. Actual yields may vary.
Application in Drug Discovery: Targeting Carbonic Anhydrase
Indoline-5-sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play a critical role in regulating pH in the tumor microenvironment. By inhibiting CA IX/XII, these compounds can disrupt tumor acidosis, potentially increasing the efficacy of chemotherapy and reducing tumor invasion.
Application Notes and Protocols for the Scalable Synthesis of Indoline-5-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and scalable protocols for the synthesis of indoline-5-sulfonamides, a key scaffold in medicinal chemistry. The information is curated for professionals in drug discovery and development, offering clear methodologies and comparative data to support scalable production.
Introduction
Indoline-5-sulfonamides are a significant class of compounds in pharmaceutical research, serving as crucial intermediates in the synthesis of various biologically active molecules.[1] Their structural motif is found in agents targeting a range of diseases, including cancer and infectious diseases.[2][3] The development of a robust and scalable synthetic route is therefore of high importance for enabling extensive structure-activity relationship (SAR) studies and facilitating the progression of lead candidates into clinical development.
The primary and most common method for the preparation of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[4][5] This nucleophilic substitution reaction is generally efficient and adaptable to a wide range of substrates.[6][7] The key challenge in the synthesis of indoline-5-sulfonamides lies in the efficient and regioselective preparation of the indoline-5-sulfonyl chloride precursor. A widely utilized and scalable approach involves the direct chlorosulfonylation of a protected indoline.[2]
Synthetic Pathways and Strategies
The most established and scalable pathway to indoline-5-sulfonamides proceeds through a three-step sequence:
-
N-Protection of Indoline: The nitrogen atom of the indoline ring is protected to prevent side reactions during the subsequent electrophilic aromatic substitution. Acetylation is a common and effective protection strategy.
-
Chlorosulfonylation: The N-protected indoline undergoes electrophilic aromatic substitution with chlorosulfonic acid to introduce the sulfonyl chloride group at the C-5 position.
-
Sulfonamide Formation: The resulting indoline-5-sulfonyl chloride is reacted with an amine (such as ammonia or a primary/secondary amine) to yield the desired indoline-5-sulfonamide. Subsequent N-acylation of the indoline nitrogen can be performed to generate a library of analogues.[3]
Alternative, more contemporary methods for sulfonamide synthesis exist, including copper-catalyzed conversions of aromatic carboxylic acids to sulfonyl chlorides and palladium-catalyzed approaches.[5][8][9] While innovative, the direct chlorosulfonylation of indoline remains a practical and well-documented method for scalable synthesis.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of indoline-5-sulfonamides, based on reported literature values.
Table 1: Synthesis of 1-Acetylindoline-5-sulfonyl Chloride
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 1-Acetylindoline | Chlorosulfonic Acid | 1-Acetylindoline-5-sulfonyl Chloride | 81 | [2] |
| Amide S4 | Chlorosulfonic Acid | Sulfonyl chloride S5 | 40 | [10] |
Table 2: Synthesis of Indoline-5-sulfonamides
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 1-Acetylindoline-5-sulfonyl Chloride | Ammonia in THF | 1-Acetylindoline-5-sulfonamide | - | [2] |
| 1-Acetylindoline-5-sulfonamide | HCl (aq) | Indoline-5-sulfonamide | 81 | [2][11] |
| Indoline-5-sulfonamide | Various Acyl Chlorides | 1-Acylindoline-5-sulfonamides | 50-79 | [3] |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the scalable synthesis of indoline-5-sulfonamides.
Protocol 1: Synthesis of 1-Acetylindoline
-
Reaction Setup: To a solution of indoline (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat), add acetic anhydride (1.1 eq) dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-acetylindoline, which is often used in the next step without further purification. A quantitative yield is typically achieved.[2]
Protocol 2: Synthesis of 1-Acetylindoline-5-sulfonyl Chloride
-
Reaction Setup: In a flask equipped with a dropping funnel and a gas outlet, cool chlorosulfonic acid (8.2 eq) to -10 °C.[10]
-
Addition of Starting Material: Add 1-acetylindoline (1.0 eq) portion-wise to the cooled chlorosulfonic acid, maintaining the internal temperature below 0 °C.
-
Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for several hours.[10] Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Carefully pour the cooled reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 1-acetylindoline-5-sulfonyl chloride. A reported yield for this step is 81%.[2]
Protocol 3: Synthesis of 1-Acetylindoline-5-sulfonamide
-
Reaction Setup: Dissolve 1-acetylindoline-5-sulfonyl chloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Ammonolysis: Bubble ammonia gas through the solution or add a solution of ammonia in THF at 0 °C.
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield 1-acetylindoline-5-sulfonamide.
Protocol 4: Deprotection to form Indoline-5-sulfonamide
-
Reaction Setup: Suspend 1-acetylindoline-5-sulfonamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux for several hours until the deprotection is complete.
-
Work-up and Purification: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate). The product can be extracted with an organic solvent and purified by crystallization or chromatography to give indoline-5-sulfonamide with a reported yield of 81%.[2][11]
Visualizations
References
- 1. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. 1H-Indole-5-sulfonyl chloride|CAS 1094209-33-2 [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride for Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. By screening low molecular weight fragments, FBDD allows for the efficient exploration of chemical space and the generation of high-quality starting points for drug development. This document provides detailed application notes and protocols for the use of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride , a versatile fragment that combines features for both covalent and non-covalent screening approaches.
The trifluoroacetyl group offers a sensitive handle for ¹⁹F NMR screening, a powerful technique for detecting weak binding events. The sulfonyl chloride moiety acts as a reactive electrophile, capable of forming covalent bonds with nucleophilic amino acid residues such as cysteine, lysine, or serine, making it an ideal tool for covalent fragment screening. The indoline scaffold is a common motif in many biologically active molecules, providing a solid foundation for fragment evolution.
Data Presentation: Hypothetical Screening Cascade
To illustrate the application of this compound, we present a hypothetical screening cascade against a model protein kinase. The following tables summarize plausible quantitative data that could be obtained from such a campaign.
Table 1: Primary Screen using ¹⁹F NMR
| Fragment ID | Fragment Name | Concentration (µM) | ¹⁹F Chemical Shift Perturbation (Δδ, ppm) | Hit? |
| F1 | This compound | 200 | 0.15 | Yes |
| F2 | Indoline | 200 | 0.02 | No |
| F3 | Benzene sulfonyl chloride | 200 | 0.05 | Yes |
Table 2: Hit Validation and Affinity Determination by Surface Plasmon Resonance (SPR)
| Fragment ID | Binding Affinity (K D , µM) | Ligand Efficiency (LE) |
| F1 | 350 | 0.31 |
| F3 | 800 | 0.25 |
Table 3: Covalent Modification Analysis by Intact Protein Mass Spectrometry
| Fragment ID | Incubation Time (h) | % Protein Modification | k inact /K I (M⁻¹s⁻¹) |
| F1 | 4 | 65% | 150 |
| F3 | 4 | 40% | 85 |
Table 4: Selectivity Assessment - Reactivity with Glutathione (GSH)
| Fragment ID | GSH Half-life (t ½ , min) |
| F1 | > 240 |
| F3 | 180 |
Experimental Protocols
Protocol 1: ¹⁹F NMR Fragment Screening
This protocol describes a primary screen to identify fragments that bind to the target protein by observing changes in the ¹⁹F NMR signal of the trifluoroacetyl group.
Materials:
-
Target protein stock solution (e.g., 50 µM in 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Fragment stock solution (10 mM in DMSO-d₆)
-
NMR buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% D₂O)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a 200 µM solution of this compound in NMR buffer.
-
Prepare a protein-fragment mixture by adding the target protein to the fragment solution to a final protein concentration of 25 µM.
-
Prepare a reference sample containing only the fragment at 200 µM in NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum for both the reference and the protein-fragment samples.
-
Typical acquisition parameters on a 400 MHz spectrometer include a spectral width of 200 ppm, 128 scans, and a relaxation delay of 2 seconds.
-
-
Data Analysis:
-
Process the spectra and compare the chemical shift of the trifluoroacetyl signal in the presence and absence of the protein.
-
A significant chemical shift perturbation (Δδ > 0.1 ppm) is indicative of binding.
-
Protocol 2: Covalent Adduct Analysis by Intact Protein LC-MS
This protocol is used to confirm covalent bond formation between the fragment and the target protein.
Materials:
-
Target protein stock solution (2 mg/mL in a suitable buffer)
-
Fragment stock solution (10 mM in DMSO)
-
Reaction buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl)
-
Quenching solution (e.g., 10 mM N-acetylcysteine)
-
LC-MS system with a suitable column for protein separation (e.g., C4 column)
Procedure:
-
Reaction Setup:
-
Incubate the target protein (final concentration 10 µM) with the fragment (final concentration 100 µM) in the reaction buffer at room temperature.
-
Take aliquots at various time points (e.g., 0, 1, 4, and 24 hours).
-
Quench the reaction by adding an excess of the quenching solution.
-
-
LC-MS Analysis:
-
Inject the quenched samples into the LC-MS system.
-
Separate the protein from unreacted fragment and other small molecules.
-
Acquire the mass spectrum of the intact protein.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the mass of the protein.
-
A mass shift corresponding to the molecular weight of the fragment indicates covalent modification.
-
Quantify the percentage of modified protein by comparing the peak areas of the modified and unmodified protein.[1]
-
Visualizations
Signaling Pathway
Caption: Hypothetical kinase signaling pathway inhibited by the fragment.
Experimental Workflow
Caption: Workflow for fragment screening and hit validation.
Logical Relationship
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride. It provides detailed troubleshooting advice, experimental protocols, and quantitative data to help improve reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the two-step synthesis of this compound. The proposed synthetic route involves the N-trifluoroacetylation of indoline, followed by chlorosulfonylation of the resulting intermediate.
Step 1: N-Trifluoroacetylation of Indoline
Q1: My N-trifluoroacetylation of indoline is giving a low yield. What are the possible causes and solutions?
A1: Low yields in this step can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using an appropriate excess of the trifluoroacetylating agent (e.g., trifluoroacetic anhydride or trifluoroacetic acid). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Reagent Quality: The trifluoroacetic anhydride can hydrolyze if exposed to moisture. Use a fresh bottle or distill it before use. Ensure your indoline is pure and the solvent is anhydrous.
-
Suboptimal Reaction Temperature: The reaction is typically performed at a low temperature (e.g., 0 °C) to control its exothermicity and is then allowed to warm to room temperature. If the reaction is sluggish, a slight increase in temperature might be necessary, but this should be done cautiously to avoid side reactions.
-
Product Loss During Workup: 1-(2,2,2-Trifluoroacetyl)indoline is a relatively non-polar molecule. Ensure efficient extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Back-extraction of the combined organic layers with a saturated sodium bicarbonate solution is crucial to remove unreacted trifluoroacetic acid, but vigorous or prolonged washing can lead to hydrolysis of the product.
Q2: I am observing multiple spots on my TLC after the N-trifluoroacetylation reaction. What are the likely impurities?
A2: Besides unreacted indoline, you might be observing:
-
Di-acylated byproducts (though less common for indoline): While less likely with a secondary amine like indoline, harsh conditions could potentially lead to side reactions.
-
Hydrolysis of the product: During aqueous workup, some of the 1-(2,2,2-Trifluoroacetyl)indoline might hydrolyze back to indoline. Minimize contact time with aqueous base.
-
Impurities from starting material: Ensure the purity of your starting indoline.
Purification Strategy: The crude 1-(2,2,2-Trifluoroacetyl)indoline can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Chlorosulfonylation of 1-(2,2,2-Trifluoroacetyl)indoline
Q3: The chlorosulfonylation of my N-trifluoroacetylated indoline is not proceeding or is giving a very low yield. Why is this happening?
A3: This is a common issue due to the strong deactivating effect of the N-trifluoroacetyl group on the aromatic ring. This electron-withdrawing group makes the benzene ring of the indoline less nucleophilic and therefore less reactive towards electrophilic aromatic substitution.[1][2][3]
-
Insufficiently Harsh Conditions: Standard chlorosulfonylation conditions may not be sufficient. You will likely need to use a larger excess of chlorosulfonic acid and potentially a higher reaction temperature and/or longer reaction time.[4] It is advisable to start with a small-scale reaction to optimize these conditions. For acetanilide, a less deactivated substrate, the reaction is typically heated to 60°C for a couple of hours.[4] For your more deactivated substrate, you may need to increase the temperature cautiously.
-
Reagent Quality: Use freshly opened or distilled chlorosulfonic acid. Old bottles may have absorbed moisture, which will quench the reaction.
Q4: After quenching the chlorosulfonylation reaction with ice, I am getting a sticky oil instead of a solid precipitate. How can I isolate my product?
A4: The product, this compound, may not readily crystallize, especially if impurities are present.
-
Extraction: Instead of filtration, you can perform a workup by carefully quenching the reaction mixture over ice and then extracting the product with a suitable organic solvent that is resistant to acids, such as dichloromethane.
-
Washing: The organic layer should be washed carefully with cold water and then brine to remove excess chlorosulfonic acid and any formed sulfonic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and carefully remove the solvent under reduced pressure at a low temperature to avoid decomposition.
Q5: My final product is impure. What are the common byproducts and how can I purify it?
A5: The most common impurity is the corresponding sulfonic acid, formed by hydrolysis of the sulfonyl chloride during the aqueous workup.[5]
-
Minimize Hydrolysis: During workup, use ice-cold water and minimize the contact time between the product and the aqueous phase.
-
Purification: The crude sulfonyl chloride can be purified by recrystallization from a suitable solvent system, such as a mixture of a chlorinated solvent and a non-polar solvent (e.g., dichloromethane/hexanes).[4] Care must be taken to use anhydrous solvents. Column chromatography on silica gel can also be attempted, but the reactivity of the sulfonyl chloride may lead to decomposition on the column. If chromatography is necessary, it should be performed quickly with dry solvents.
Quantitative Data Summary
The following tables provide a summary of reaction conditions and their impact on yield for analogous reactions. These should serve as a starting point for the optimization of your synthesis.
Table 1: N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane [6][7][8]
| Entry | Indole Substrate | Equivalents of TFA | Equivalents of Me3N·BH3 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Indole | 24 | 0.5 | CH3CN | 100 | 3 | 87 |
| 2 | 5-Methoxyindole | 24 | 0.5 | CH3CN | 100 | 3 | 93 |
| 3 | 5-Bromoindole | 24 | 0.5 | CH3CN | 100 | 3 | 85 |
| 4 | 5-Nitroindole | 24 | 0.5 | CH3CN | 100 | 3 | 34 |
Table 2: Chlorosulfonylation of Acetanilide [4]
| Entry | Acetanilide (moles) | Chlorosulfonic Acid (moles) | Temperature (°C) | Time (h) | Crude Yield (%) |
| 1 | 0.5 | 2.49 | 15 (addition), then 60 | 2 | 77-81 |
| 2 | 0.5 | 1.5 | 15 (addition), then 60 | 3 | ~77-81 |
Experimental Protocols
The following are detailed experimental protocols for the proposed two-step synthesis. Caution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.
Protocol 1: Synthesis of 1-(2,2,2-Trifluoroacetyl)indoline
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add indoline (1.0 eq).
-
Dissolve the indoline in an anhydrous solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 - 1.5 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield 1-(2,2,2-Trifluoroacetyl)indoline.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an outlet to a gas trap (to neutralize the evolved HCl), carefully add chlorosulfonic acid (at least 5 eq) and cool it to 0 °C in an ice bath.
-
Slowly add 1-(2,2,2-Trifluoroacetyl)indoline (1.0 eq) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C (start with a lower temperature and increase if the reaction is not proceeding, as monitored by TLC or LC-MS of quenched aliquots).
-
Stir the reaction at this temperature for 2-6 hours.
-
After the reaction is complete, cool the mixture to room temperature and then very carefully pour it onto crushed ice with vigorous stirring.
-
A precipitate may form, which can be collected by filtration and washed with cold water.
-
Alternatively, if an oil forms, extract the mixture with dichloromethane.
-
Wash the organic layer with ice-cold water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable anhydrous solvent system (e.g., dichloromethane/hexanes).
Visualizations
Synthesis Workflow
Caption: Two-step synthesis of the target compound.
Troubleshooting Logic for Low Yield in Chlorosulfonylation
Caption: Decision tree for troubleshooting low yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. employees.oneonta.edu [employees.oneonta.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride with nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected reactions of this compound with nucleophiles?
This compound is an electrophilic reagent that readily reacts with various nucleophiles. The primary reactions include:
-
With primary and secondary amines: It forms the corresponding N-substituted sulfonamides. This is the most common application in medicinal chemistry.
-
With alcohols and phenols: It forms sulfonate esters.
-
With water: It undergoes hydrolysis to form the corresponding sulfonic acid.
Q2: What are the common side reactions to be aware of during reactions with this compound?
The most common side reactions are:
-
Hydrolysis: The sulfonyl chloride can react with any moisture present in the reaction mixture (solvents, reagents, or glassware) to form the corresponding sulfonic acid. This is often the primary cause of low yields.
-
Cleavage of the trifluoroacetyl protecting group: The trifluoroacetyl group is known to be labile under basic conditions. Many sulfonylation reactions are carried out in the presence of a base (e.g., pyridine, triethylamine), which can lead to the removal of this protecting group, resulting in a deprotected indoline sulfonamide derivative.
-
Reaction with tertiary amines: While tertiary amines do not form stable sulfonamides, they can act as catalysts or bases. However, under certain conditions, they can react to form unstable intermediates that may lead to decomposition or other side products.
Q3: How can I minimize the hydrolysis of this compound during my experiment?
To minimize hydrolysis, it is crucial to work under anhydrous (dry) conditions. This includes:
-
Using anhydrous solvents.
-
Drying all glassware thoroughly before use.
-
Using freshly opened or properly stored reagents.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: What conditions might lead to the cleavage of the trifluoroacetyl group?
The trifluoroacetyl group is an electron-withdrawing group that can be susceptible to cleavage under basic conditions. The rate of cleavage can be influenced by:
-
Strength of the base: Stronger bases are more likely to cause cleavage.
-
Reaction temperature: Higher temperatures can accelerate the cleavage.
-
Reaction time: Longer reaction times increase the likelihood of deprotection.
If cleavage of the trifluoroacetyl group is a concern, consider using a milder, non-nucleophilic base and maintaining a low reaction temperature.
Troubleshooting Guides
Issue 1: Low or no yield of the desired sulfonamide product.
| Possible Cause | Suggested Solution |
| Hydrolysis of the starting material | Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly and perform the reaction under an inert atmosphere. |
| Inactive nucleophile | Check the purity and reactivity of your amine. If it is a salt (e.g., hydrochloride), it may need to be neutralized with a base before the reaction. |
| Insufficient reaction time or temperature | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction is sluggish, a moderate increase in temperature or extended reaction time may be necessary. |
| Steric hindrance | If the amine is sterically hindered, the reaction may require more forcing conditions (higher temperature, longer reaction time, or a more potent catalyst). |
Issue 2: Presence of an unexpected side product in the final reaction mixture.
| Observed Side Product | Possible Cause | Suggested Solution |
| A product with a mass corresponding to the hydrolyzed sulfonyl chloride (sulfonic acid) | Presence of water in the reaction. | Follow the recommendations for minimizing hydrolysis (see FAQ Q3). |
| A product with a mass corresponding to the deprotected sulfonamide (loss of the trifluoroacetyl group) | The reaction conditions (e.g., strong base, high temperature) are too harsh. | Use a milder base (e.g., pyridine instead of a stronger amine base), lower the reaction temperature, and reduce the reaction time. |
| Unreacted starting materials | Incomplete reaction. | See "Low or no yield" troubleshooting guide. |
Data Presentation
Table 1: Summary of Potential Side Reactions and Mitigation Strategies
| Side Reaction | Nucleophile | Favorable Conditions | Primary Side Product | Mitigation Strategies |
| Hydrolysis | Water | Presence of moisture, high temperature | 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonic acid | Use anhydrous solvents and reagents; run under an inert atmosphere. |
| Deprotection | Base (e.g., pyridine, triethylamine) | Strong base, high temperature, prolonged reaction time | Indoline-5-sulfonamide derivative | Use a mild, non-nucleophilic base; maintain low reaction temperatures; monitor reaction closely to avoid extended reaction times. |
| No Reaction | Tertiary Amines | - | No stable product | Tertiary amines are generally unreactive for forming stable sulfonamides. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from this compound
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).
-
Addition of Base: Add a suitable base (e.g., pyridine or triethylamine, 1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in the same anhydrous solvent and add it dropwise to the amine solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Minimizing Hydrolysis during the Reaction
-
Glassware Preparation: Dry all glassware in an oven at >100 °C for at least 4 hours and allow it to cool in a desiccator over a drying agent.
-
Solvent and Reagent Preparation: Use freshly distilled or commercially available anhydrous solvents. Ensure all other reagents are of high purity and stored under anhydrous conditions.
-
Inert Atmosphere: Assemble the reaction apparatus and purge it with a stream of dry nitrogen or argon for 10-15 minutes before adding any reagents. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: Add all reagents via syringe or cannula to prevent the introduction of atmospheric moisture.
Visualizations
Technical Support Center: Purification of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride Derivatives
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the successful purification of 1-(2,2,2-trifluoroacetyl)indoline-5-sulfonyl chloride and its derivatives.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.
Q1: My final product is an oily, yellow substance and will not crystallize. What steps can I take?
A1: The failure to crystallize is often due to the presence of impurities or residual solvents that disrupt the formation of a crystal lattice.[1][2]
-
Solution 1: Trituration. Try triturating the oil with a non-polar solvent in which the product is poorly soluble, such as hexanes, pentane, or diethyl ether.[1][2] This process can wash away non-polar impurities and induce solidification.
-
Solution 2: Remove Residual Solvents. Ensure all volatile solvents are thoroughly removed using a high-vacuum line. Chlorinated solvents like dichloromethane can be particularly persistent.[2]
-
Solution 3: Column Chromatography. If impurities are the cause, purify the material using silica gel column chromatography to isolate the desired compound before attempting crystallization again.
Q2: I'm observing significant product degradation, likely hydrolysis of the sulfonyl chloride, during my aqueous workup or chromatography. How can I prevent this?
A2: Sulfonyl chlorides are susceptible to hydrolysis, which converts them to the corresponding sulfonic acid. This is exacerbated by the presence of water, especially under neutral or basic conditions.[3][4]
-
Solution 1: Use Anhydrous Conditions. Ensure all organic solvents are anhydrous and that glassware is thoroughly dried. If performing chromatography, use a well-dried silica gel.
-
Solution 2: Acidify the Aqueous Phase. During aqueous extraction, washing with a cold, dilute solution of hydrochloric acid (e.g., 1M HCl) can suppress hydrolysis. The excess chloride ions shift the equilibrium away from the sulfonic acid, and the acidic conditions reduce the nucleophilicity of water.[5]
-
Solution 3: Minimize Contact Time. Perform aqueous workups and separations as quickly as possible. Do not let the sulfonyl chloride sit in biphasic mixtures or on a wet chromatography column for extended periods.[4] The low solubility of sulfonyl chlorides in water can offer some protection, leading to precipitation which can be isolated quickly.[3][6]
Q3: My TLC analysis shows significant streaking, and the spots are poorly resolved. What is causing this?
A3: Streaking on a TLC plate is typically caused by interactions between the analyte and the stationary phase (silica gel), often due to the compound's acidity or high polarity.[1] The primary impurity, the corresponding sulfonic acid, is highly polar and can worsen this issue.[1]
-
Solution 1: Modify the Mobile Phase. Add a small amount (0.1-1%) of an acid, such as acetic acid or trifluoroacetic acid (TFA), to your eluent system (e.g., Ethyl Acetate/Hexanes).[1] This protonates the silica surface and the analyte, minimizing ionic interactions and leading to sharper, more symmetrical spots.[1]
-
Solution 2: Adjust Solvent Polarity. Experiment with different solvent systems to find the optimal polarity for separation. If the compound streaks even in highly polar systems, it may indicate decomposition on the silica plate.
Q4: Is there a risk of cleaving the N-trifluoroacetyl protecting group during purification?
A4: Yes, the trifluoroacetyl group is stable under strongly acidic conditions but can be cleaved under mild to moderate basic conditions.[7]
-
Solution 1: Avoid Strong Bases. Do not use strong bases like sodium hydroxide or potassium carbonate during the workup.
-
Solution 2: Use Bicarbonate Cautiously. If a basic wash is necessary to remove acidic impurities, use a saturated solution of sodium bicarbonate (NaHCO₃) and minimize the contact time. Vigorously stir the mixture for a few minutes, separate the layers promptly, and proceed with the workup.[7]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Due to its moisture sensitivity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Keep it in a cool, dry, and well-ventilated area away from water and moisture.[8]
Q2: What are the best starting solvent systems for purifying this compound by flash column chromatography?
A2: A good starting point is a gradient elution using a non-polar solvent and a moderately polar solvent. Based on the structure, systems like Hexanes/Ethyl Acetate or Dichloromethane/Ethyl Acetate are recommended.[1][9] The optimal ratio should be determined by TLC analysis first.
Q3: Which solvents are typically effective for recrystallizing sulfonyl chloride derivatives?
A3: The ideal recrystallization solvent dissolves the compound when hot but not when cold. Common systems include single solvents like petroleum ether or binary mixtures where the compound is soluble in one solvent and insoluble in the other.[10][11]
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy will confirm the structure. The trifluoroacetyl group gives a characteristic singlet in the ¹⁹F NMR spectrum.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): A single spot on TLC (in multiple solvent systems) or a single peak in the LC trace indicates high purity.[7]
Data Presentation
Table 1: Recommended Solvent Systems for Flash Column Chromatography
| Solvent System | Polarity | Notes |
| Hexanes / Ethyl Acetate | Low to Medium | A standard system for many organic compounds. Start with a low percentage of ethyl acetate (e.g., 5%) and gradually increase.[1] |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds. A gradient of 0% to 10% methanol is a common range.[1] |
| Toluene / Ethyl Acetate | Low to Medium | Can offer different selectivity compared to aliphatic/ester mixtures. |
| Modifier | Adding 0.1-0.5% acetic acid or TFA to the mobile phase can significantly improve peak shape for acidic compounds.[1] |
Table 2: Common Solvent Systems for Recrystallization
| Solvent System | Polarity | Notes |
| Isopropanol / Water | Polar | Dissolve in hot isopropanol and add water dropwise until turbidity appears, then reheat to clarify and cool slowly.[1] |
| Ethyl Acetate / Hexanes | Medium / Non-polar | A versatile system for compounds of intermediate polarity. Dissolve in a minimum of hot ethyl acetate and add hexanes.[1] |
| Ethanol / Water | Polar | A common and effective choice for many polar organic molecules.[1] |
| Toluene | Non-polar | Good for aromatic compounds; allows for high heating temperatures. |
| Petroleum Ether | Non-polar | Suitable for purifying non-polar sulfonyl chlorides.[10] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes/Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent according to the separation observed on TLC.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent (or the more soluble solvent of a binary pair) to the crude solid. Heat the mixture with stirring until the solid completely dissolves.[1]
-
Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.[1]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger crystals. Do not disturb the solution during this cooling phase.[1]
-
Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield of the precipitate.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Visualizations
Caption: General workflow for the purification of sulfonyl chloride derivatives.
Caption: Troubleshooting decision tree for an impure final product.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride in solution. This information is intended for researchers, scientists, and drug development professionals to ensure the successful application of this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in solution?
A1: The primary degradation pathway for this compound is the hydrolysis of the sulfonyl chloride functional group. Sulfonyl chlorides are highly susceptible to reaction with water, which leads to the formation of the corresponding sulfonic acid. This reaction is often catalyzed by the presence of moisture in solvents or on glassware. It is crucial to handle the compound under anhydrous conditions to minimize degradation.[1][2]
Q2: Which solvents are recommended for dissolving and handling this compound?
A2: Anhydrous aprotic solvents are recommended for dissolving and handling this compound. Suitable solvents include anhydrous acetonitrile, dichloromethane (DCM), tetrahydrofuran (THF), and 1,4-dioxane. It is imperative to use freshly dried solvents and to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.
Q3: What are the signs of degradation?
A3: Degradation of the compound can be indicated by several observations:
-
A decrease in the purity of the material over time, as observed by analytical techniques such as HPLC or NMR.
-
The appearance of new peaks in the chromatogram or spectrum corresponding to the sulfonic acid hydrolysis product.
-
Reduced reactivity in subsequent synthetic steps where the sulfonyl chloride is intended to react with a nucleophile.
-
A noticeable change in the physical appearance of the solid, such as clumping, which may indicate moisture absorption.
Q4: How should this compound be stored?
A4: To ensure its stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as water, bases, alcohols, and amines.[1][2] For long-term storage, keeping it in a desiccator or under an inert gas atmosphere at freezer temperatures is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield in sulfonamide formation reaction. | Degradation of the sulfonyl chloride starting material due to hydrolysis. | - Use freshly opened or properly stored this compound.- Ensure all solvents and reagents are anhydrous.- Perform the reaction under an inert atmosphere (nitrogen or argon).- Use dry glassware. |
| Inconsistent results between experiments. | Variable levels of moisture in the reaction setup leading to inconsistent degradation of the sulfonyl chloride. | - Standardize the procedure for drying solvents and glassware.- Use a consistent source of anhydrous solvent.- Monitor the purity of the starting material before each use. |
| Appearance of an unexpected, more polar spot on TLC or peak in HPLC. | Formation of the corresponding sulfonic acid via hydrolysis. | - Confirm the identity of the byproduct by LC-MS analysis.- If hydrolysis is confirmed, follow the recommendations for preventing degradation mentioned above. |
| The solid compound appears clumpy or sticky. | Absorption of moisture from the atmosphere. | - The compound may be partially hydrolyzed. Assess purity before use.- If purity is compromised, consider purification by recrystallization under anhydrous conditions, if feasible, or obtain a fresh batch.- Store the compound in a desiccator or glovebox. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method to determine the stability of this compound in a given solvent over time using HPLC-MS.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., acetonitrile)
-
Anhydrous, non-nucleophilic internal standard (e.g., a stable aromatic compound)
-
HPLC-grade water and acetonitrile for mobile phase
-
Formic acid (for mobile phase modification)
-
Vials with inert caps
-
HPLC-MS system
Procedure:
-
Solution Preparation:
-
Under an inert atmosphere (e.g., in a glovebox), prepare a stock solution of this compound in the anhydrous solvent of choice at a known concentration (e.g., 1 mg/mL).
-
Add a known concentration of the internal standard to the stock solution.
-
-
Incubation:
-
Dispense aliquots of the stock solution into several sealed vials.
-
Maintain the vials at a constant temperature (e.g., room temperature, 25°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take one vial for analysis.
-
Immediately dilute a sample from the vial with the initial mobile phase to quench any further reaction and prepare it for injection.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a suitable reversed-phase HPLC method coupled with a mass spectrometer.
-
Monitor the peak area of the parent compound and the internal standard.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard at each time point.
-
Determine the percentage of the compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of the compound remaining versus time to determine the stability profile.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Anhydrous Acetonitrile at 25°C
| Time (hours) | % Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0.5 |
| 1 | 98.2 ± 0.7 |
| 2 | 96.5 ± 0.9 |
| 4 | 93.1 ± 1.1 |
| 8 | 87.4 ± 1.5 |
| 24 | 70.3 ± 2.1 |
This data is for illustrative purposes only and represents a potential stability profile. Actual results may vary based on experimental conditions.
Visualizations
References
Overcoming low reactivity of sterically hindered amines with 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the sulfonylation of sterically hindered amines, with a focus on reactions involving electrophiles like 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride.
Section 1: Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Sulfonamide
Question: I am reacting a sterically hindered secondary amine with this compound, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
Answer:
Low reactivity in the sulfonylation of sterically hindered amines is a common challenge. The steric bulk around the nitrogen atom impedes its nucleophilic attack on the electrophilic sulfur center of the sulfonyl chloride. Here are several strategies to overcome this issue, ranging from simple adjustments to more advanced catalytic methods.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale | Citation |
| Insufficient Reactivity | Increase the reaction temperature. | Provides the necessary activation energy to overcome the steric barrier. | [1] |
| Use a more polar, higher-boiling point solvent like DMF or DMSO. | Can help to stabilize charged intermediates and increase reaction rates. | ||
| Inappropriate Base | Switch to a stronger, non-nucleophilic base such as DBU or a phosphazene base. | A stronger base can more effectively deprotonate the amine or the intermediate, driving the reaction forward. | |
| Use a stoichiometric amount of a less hindered base like pyridine in combination with a catalytic amount of a stronger, non-nucleophilic base. | This can help to avoid side reactions while still promoting the desired reaction. | [2] | |
| Hydrolysis of Sulfonyl Chloride | Ensure strictly anhydrous (dry) reaction conditions. | Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive. | [1] |
| Low Electrophilicity of the Sulfonyl Chloride | Employ a Lewis acid catalyst such as InCl₃ or Ca(NTf₂)₂. | The Lewis acid coordinates to the oxygen atoms of the sulfonyl group, increasing the electrophilicity of the sulfur atom. | [3][4] |
Experimental Workflow for Catalyzed Sulfonylation:
Caption: A generalized experimental workflow for the Lewis acid-catalyzed sulfonylation of a sterically hindered amine.
Issue 2: Presence of Multiple Byproducts
Question: My reaction is producing the desired sulfonamide, but I am also seeing significant amounts of byproducts, making purification difficult. What are these byproducts and how can I minimize their formation?
Answer:
Side reactions are common in sulfonylation, especially under forcing conditions. Identifying the byproducts can provide clues for optimizing the reaction.
Common Byproducts and Prevention Strategies:
| Byproduct | Formation Mechanism | Prevention Strategy | Citation |
| Sulfonic Acid | Hydrolysis of the sulfonyl chloride by trace amounts of water in the reaction mixture. | Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). | [1] |
| Di-sulfonylation Product | If a primary amine is used, the initially formed sulfonamide can be deprotonated by a strong base and react with a second molecule of the sulfonyl chloride. | Use a 1:1 stoichiometry of the amine to the sulfonyl chloride and add the sulfonyl chloride slowly to the reaction mixture. Perform the reaction at lower temperatures. | [1] |
Troubleshooting Decision Tree for Low Reactivity:
Caption: A decision tree for troubleshooting low reactivity in the sulfonylation of hindered amines.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction between an amine and a sulfonyl chloride?
A1: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom, typically by a base, to yield the sulfonamide and a hydrochloride salt.
Reaction Mechanism:
Caption: A simplified representation of the reaction between a secondary amine and a sulfonyl chloride.
Q2: Are there any alternative reagents to sulfonyl chlorides for reacting with sterically hindered amines?
A2: Yes, when sulfonyl chlorides prove too unreactive or lead to side reactions, several alternatives can be considered:
-
Sulfonyl fluorides: These can be activated by Lewis acids like Ca(NTf₂)₂ and may offer different reactivity profiles.[3][5]
-
Pentafluorophenyl (PFP) sulfonate esters: These have been shown to be stable and effective alternatives to sulfonyl chlorides for the synthesis of sulfonamides.[6]
Q3: Can you provide a starting point for an experimental protocol using a Lewis acid catalyst?
A3: A general protocol for an indium-catalyzed sulfonylation of a sterically hindered amine is as follows.[4] Note that this is a general guideline and may require optimization for your specific substrates.
General Protocol for Indium-Catalyzed Sulfonylation:
-
To a stirred solution of the sterically hindered amine (1.0 mmol) in anhydrous acetonitrile (5 mL) under an inert atmosphere, add indium powder (10 mol%, 0.1 mmol).
-
Add the sulfonyl chloride (1.1 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Q4: What analytical techniques are best for monitoring the reaction progress?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting materials and the formation of the product. For more quantitative analysis and to identify potential byproducts, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.
References
Technical Support Center: Optimizing Sulfonamide Formation
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to address specific challenges encountered during the synthesis of sulfonamides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My sulfonamide reaction is low-yielding. What are the common causes and how can I improve it?
Low yields in sulfonamide synthesis can stem from several factors. The classic method involves reacting a sulfonyl chloride with an amine, and issues can arise with either reactant or the reaction conditions.[1]
-
Reactivity of the Amine: Less nucleophilic amines, such as anilines with electron-withdrawing groups, will react slower. In such cases, consider increasing the reaction temperature or using a more potent catalyst.
-
Stability of the Sulfonyl Chloride: Sulfonyl chlorides can be susceptible to hydrolysis. Ensure all reagents and solvents are anhydrous. If the sulfonyl chloride is old or has been improperly stored, its purity may be compromised.
-
Choice of Base: A base is typically used to neutralize the HCl generated during the reaction.[1] Pyridine is a common choice, but if it's not effective, stronger, non-nucleophilic bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) can be used.[2][3] Inorganic bases like K₂CO₃ can also be effective, particularly in refluxing ethanol.[4]
-
Side Reactions: The amine nucleophile can react with the sulfonyl chloride to form a stable sulfonamide. However, if the amine has other reactive functional groups, side reactions can occur. Protecting groups may be necessary to prevent unwanted reactions.[5]
Troubleshooting Flowchart: Low Yield
Caption: A troubleshooting guide for low-yielding sulfonamide reactions.
2. I am observing multiple products in my reaction mixture. What are the likely side reactions?
The formation of multiple products often indicates the presence of side reactions. Common side reactions in sulfonamide synthesis include:
-
Polymerization: If the amine is not protected and the molecule contains both a reactive amine and a group that can be converted to a sulfonyl chloride, polymerization can occur.[5]
-
Reaction with Solvent: Some solvents can react with the sulfonyl chloride. For example, in the presence of a Lewis acid, aromatic solvents can undergo Friedel-Crafts sulfonylation.
-
Formation of Sulfene Intermediates: In the presence of a strong base, some sulfonyl chlorides can form highly reactive sulfene intermediates, which can lead to a variety of side products.[6]
To minimize side reactions, ensure the use of appropriate protecting groups for multifunctional compounds and carefully select the solvent and base.
3. Pyridine is not a suitable base for my reaction. What are the alternatives?
While pyridine is a classic choice, several alternatives exist, each with its own advantages:[1]
-
Triethylamine (Et₃N): A stronger base than pyridine, it is more volatile and can be easily removed after the reaction.[3]
-
N,N-Diisopropylethylamine (Hünig's base, DIPEA): A non-nucleophilic, sterically hindered base that is useful when the amine substrate is sensitive to nucleophilic attack.[3]
-
N-methylimidazole: A superior, though more expensive, alternative to pyridine with a higher boiling point.[3]
-
Inorganic Bases: Carbonates such as K₂CO₃ or Na₂CO₃ can be effective and are easily removed during workup.[3][4]
There are several modern methods to synthesize sulfonamides without starting from a sulfonyl chloride:
-
From N-Silylamines: N-silylamines react with sulfonyl chlorides under mild conditions to produce sulfonamides in high yields. This method is efficient and can be performed without a solvent.[7]
-
One-Pot Synthesis from Carboxylic Acids: Aromatic carboxylic acids can be converted to their corresponding sulfonyl chlorides in situ, which then react with an amine in a one-pot procedure to form the sulfonamide.[8]
-
Oxidative Chlorination of Thiols: Thiols can be oxidized to sulfonyl chlorides, which then react with amines to yield sulfonamides. This can be achieved using environmentally friendly reagents.[9]
-
From Organometallic Reagents: Organolithium or Grignard reagents can react with sulfuryl chloride to generate sulfonyl chlorides, which can then be reacted with amines.[10]
Quantitative Data Summary
The following tables summarize reaction yields for different sulfonamide synthesis methods, providing a basis for comparison.
Table 1: Sulfonamide Synthesis from N-Silylamines and Sulfonyl Chlorides [7]
| N-Silylamine | Sulfonyl Chloride | Product | Yield (%) |
| N-(trimethylsilyl)morpholine | p-toluenesulfonyl chloride | N-(p-tolylsulfonyl)morpholine | 95 |
| N-(trimethylsilyl)aniline | p-toluenesulfonyl chloride | N-phenyl-p-toluenesulfonamide | 92 |
| N-(trimethylsilyl)dibenzylamine | p-toluenesulfonyl chloride | N,N-dibenzyl-p-toluenesulfonamide | 98 |
Table 2: One-Pot Sulfonamide Formation from Carboxylic Acids [8]
| Carboxylic Acid | Amine | Product | Yield (%) |
| Benzoic acid | Morpholine | N-(phenylsulfonyl)morpholine | 69 |
| 4-Methoxybenzoic acid | Piperidine | 4-methoxy-N-(piperidin-1-ylsulfonyl)benzamide | 75 |
| Thiophene-2-carboxylic acid | Aniline | N-phenylthiophene-2-sulfonamide | 62 |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis from a Primary Amine and p-Toluenesulfonyl Chloride [2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Cooling: Place the flask in an ice bath to cool the solution to 0 °C.
-
Addition of Base: Add triethylamine (Et₃N, 1.5 equivalents) to the cooled solution.
-
Addition of Sulfonyl Chloride: Slowly add p-toluenesulfonyl chloride (1.1 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Experimental Workflow: Sulfonamide Synthesis
Caption: A typical experimental workflow for sulfonamide synthesis.
Protocol 2: Synthesis of Sulfonamides from N-Silylamines and Sulfonyl Chlorides [7]
-
Reaction Setup: In a reaction vessel, combine equimolar quantities of the N-silylamine and the sulfonyl chloride in acetonitrile (if a solvent is used).
-
Reaction: Stir the mixture at reflux for one hour.
-
Workup: Remove the solvent and the silyl chloride byproduct under reduced pressure to yield the sulfonamide product. For solvent-free reactions, the byproduct can be recovered.
This technical support guide provides a starting point for optimizing your sulfonamide synthesis. For more complex substrates or specific challenges, further literature consultation is recommended.
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 10. books.rsc.org [books.rsc.org]
Technical Support Center: Synthesis of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a two-step process. First, indoline is N-acylated with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), to form 1-(2,2,2-Trifluoroacetyl)indoline. This intermediate is then subjected to chlorosulfonylation, usually with chlorosulfonic acid, to introduce the sulfonyl chloride group at the 5-position of the indoline ring.
Q2: What are the most common impurities I might encounter in the final product?
A2: Common impurities can arise from both the trifluoroacetylation and chlorosulfonylation steps. These may include:
-
1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonic acid: Formed by the hydrolysis of the target sulfonyl chloride.
-
Unreacted 1-(2,2,2-Trifluoroacetyl)indoline: Resulting from incomplete chlorosulfonylation.
-
Isomeric sulfonyl chlorides: Chlorosulfonylation might occur at other positions on the aromatic ring, though the 5-position is generally favored.
-
Di-chlorosulfonylated byproducts: Over-reaction with chlorosulfonic acid can lead to the introduction of a second sulfonyl chloride group.
-
Residual starting material (Indoline): If the initial trifluoroacetylation is incomplete.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of both reaction steps. By comparing the reaction mixture to the starting materials and, if available, a standard of the product or intermediate, you can determine the extent of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
Q4: What are the critical safety precautions for this synthesis?
A4: Both trifluoroacetic anhydride and chlorosulfonic acid are highly corrosive and moisture-sensitive reagents.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle these reagents with care, avoiding inhalation of vapors and contact with skin and eyes.
-
Reactions involving these reagents are often exothermic and should be performed with adequate cooling and temperature control.
-
Quenching of the reaction mixture, especially the chlorosulfonylation step, should be done slowly and cautiously by adding the reaction mixture to ice.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of 1-(2,2,2-Trifluoroacetyl)indoline (Step 1) | Incomplete reaction. | - Ensure the trifluoroacetic anhydride is fresh and has not hydrolyzed. - Use a slight excess of trifluoroacetic anhydride. - Extend the reaction time or gently warm the reaction mixture if TLC indicates incomplete conversion. |
| Decomposition of starting material or product. | - Perform the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions. | |
| Low yield of this compound (Step 2) | Incomplete chlorosulfonylation. | - Use a sufficient excess of chlorosulfonic acid. - Ensure the reaction temperature is appropriate; sometimes gentle heating is required to drive the reaction to completion.[1] - Increase the reaction time. |
| Hydrolysis of the sulfonyl chloride during workup. | - Work up the reaction mixture promptly after quenching. - Use ice-cold water for quenching and keep the temperature low during extraction. - Ensure all glassware and solvents used for workup are dry. | |
| Product is an oil or fails to crystallize | Presence of impurities. | - Purify the crude product using flash column chromatography. - Attempt to crystallize the product from a different solvent system. |
| Residual solvent. | - Dry the product under high vacuum for an extended period. | |
| Presence of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonic acid in the final product | Hydrolysis of the sulfonyl chloride. | - Minimize exposure to moisture during reaction, workup, and storage. - The sulfonic acid is more polar than the sulfonyl chloride and can often be separated by column chromatography. |
| Presence of multiple spots on TLC for the final product | Formation of isomers or di-substituted byproducts. | - Optimize the reaction conditions for the chlorosulfonylation step (e.g., temperature, reaction time, stoichiometry of chlorosulfonic acid) to improve regioselectivity. - Isomers can often be separated by careful flash column chromatography. |
Experimental Protocols
Step 1: Synthesis of 1-(2,2,2-Trifluoroacetyl)indoline
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve indoline in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (typically 1.1 to 1.5 equivalents) to the cooled solution.
-
Allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2,2,2-Trifluoroacetyl)indoline. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of this compound
Methodology:
-
In a clean, dry, round-bottom flask equipped with a magnetic stirrer and an addition funnel, place the crude 1-(2,2,2-Trifluoroacetyl)indoline.
-
Cool the flask to 0 °C or below using an ice-salt or dry ice-acetone bath.
-
Slowly add chlorosulfonic acid (typically 3 to 5 equivalents) to the cooled intermediate, maintaining the internal temperature below a specified limit (e.g., 5 °C).
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (this may range from 0 °C to room temperature or require gentle heating) for a period determined by reaction monitoring (TLC or HPLC).[1]
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The product will often precipitate as a solid. Collect the solid by filtration and wash it with cold water.
-
Dissolve the crude solid in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash with cold water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or flash column chromatography.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for the synthesis.
References
Technical Support Center: 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride
Welcome to the technical support center for 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the handling and use of this reagent, with a primary focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive sites?
A1: this compound is a complex organic molecule featuring two primary reactive sites. The most reactive site is the sulfonyl chloride (-SO₂Cl) group, which is highly susceptible to nucleophilic attack, particularly by water, leading to hydrolysis. The second site is the trifluoroacetyl group (-COCF₃), an amide functional group, which is generally stable but can be hydrolyzed under basic conditions.
Q2: What is the primary stability concern when working with this reagent?
A2: The principal stability concern is the hydrolysis of the sulfonyl chloride group.[1][2] This reaction occurs readily in the presence of moisture, converting the sulfonyl chloride to the corresponding sulfonic acid (1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonic acid). This byproduct is often difficult to separate from the desired product and can interfere with subsequent reactions.
Q3: Under what conditions is the trifluoroacetyl group unstable?
A3: The trifluoroacetyl group is generally stable under acidic and neutral conditions.[3] However, it can be cleaved under basic conditions, such as in the presence of strong bases or even milder bases like potassium carbonate in a protic solvent, to yield the corresponding indoline.[3][4]
Q4: How should I properly store this compound?
A4: To ensure its stability, the compound should be stored in a cool, dry environment, preferably in a desiccator or a glovebox with an inert atmosphere.[2][5] The container should be tightly sealed to prevent the ingress of atmospheric moisture.[2] For long-term storage, consider sealing the container with paraffin film as an extra precaution.
Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield of the desired sulfonamide/sulfonate ester product. | 1. Hydrolysis of the starting material: The sulfonyl chloride has degraded due to moisture exposure.[6] 2. Inadequate reaction conditions: The temperature may be too low, or the base used may not be appropriate for the specific nucleophile.[6] 3. Poor quality of reagents/solvents: Presence of moisture in the reaction solvent or other reagents.[7] | 1. Verify the integrity of the starting material: Check the purity of the sulfonyl chloride by a suitable analytical method (e.g., ¹H NMR) before use. 2. Ensure anhydrous conditions: Use freshly dried solvents and glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][7] 3. Optimize reaction conditions: Screen different non-nucleophilic bases (e.g., triethylamine, DIPEA) and consider a gradual increase in temperature while monitoring the reaction progress by TLC or LC-MS.[6] |
| Presence of a highly polar byproduct in the reaction mixture. | Formation of sulfonic acid: This is a strong indication that the sulfonyl chloride has hydrolyzed.[1][7] | 1. Strict exclusion of moisture: Re-evaluate all experimental procedures to eliminate sources of water. This includes drying solvents over appropriate drying agents, oven-drying glassware, and using syringe techniques for liquid transfers.[8] 2. Purification: If hydrolysis has occurred, the resulting sulfonic acid can sometimes be removed by an aqueous workup with a dilute acid wash, as the sulfonic acid is more water-soluble than the sulfonyl chloride.[1] |
| Formation of an unexpected byproduct corresponding to the loss of the trifluoroacetyl group. | Cleavage of the trifluoroacetyl group: The reaction conditions were too basic, leading to the hydrolysis of the trifluoroacetyl group.[3][4] | 1. Use a non-nucleophilic and sterically hindered base: Consider using bases like 2,6-lutidine or proton sponge to minimize nucleophilic attack on the trifluoroacetyl group. 2. Lower the reaction temperature: Basic conditions at elevated temperatures are more likely to cause cleavage of the protecting group. 3. Reduce reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound
This protocol outlines the best practices for handling this moisture-sensitive reagent to prevent hydrolysis.
-
Preparation of Glassware: All glassware should be thoroughly washed, dried in an oven at >120 °C for at least 4 hours, and allowed to cool to room temperature in a desiccator or under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stir bar, condenser, and addition funnel) and purge with a dry inert gas (nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the experiment.
-
Dispensing the Reagent: If the reagent is a solid, weigh it out quickly in a dry environment (preferably in a glovebox). If a glovebox is not available, weigh it in a sealed container and minimize its exposure to the atmosphere.
-
Solvent and Reagent Addition: Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Transfer solvents and liquid reagents using dry syringes or cannulas.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid unnecessarily long reaction times.
-
Work-up: Quench the reaction under anhydrous conditions if possible. If an aqueous work-up is necessary, perform it quickly and at a low temperature to minimize hydrolysis of any remaining sulfonyl chloride.[1]
Visualizations
Hydrolysis Pathway of this compound```dot
Caption: A decision tree for troubleshooting hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Characterization challenges of trifluoroacetylated indoline compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the characterization of trifluoroacetylated indoline compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: The chemical shift of my trifluoroacetyl (TFA) group in the ¹⁹F NMR spectrum is outside the expected range. What could be the cause?
A1: The ¹⁹F NMR chemical shift of a trifluoroacetyl group is highly sensitive to its environment and can vary significantly.[1] The typical range is generally between -67 ppm and -85 ppm relative to CFCl₃.[1][2] Several factors can cause unexpected shifts:
-
Solvent Polarity: A change in solvent can significantly alter the chemical shift. For example, highly polar aprotic solvents like DMF can cause greater deshielding compared to less polar solvents like CDCl₃.[1][2]
-
Electronic Environment: The electronic nature of the indoline ring and adjacent functional groups can shield or deshield the fluorine atoms. Electron-withdrawing groups nearby will typically shift the signal downfield (less negative), while electron-donating groups shift it upfield (more negative).[1]
-
Concentration: Sample concentration can also influence the chemical shift. It is advisable to maintain consistent concentrations for comparative analysis.[1]
-
Molecular Structure: The overall topology of the molecule, including ring strain and steric effects, can modulate the electronic environment and thus the ¹⁹F chemical shift.[1][2]
Troubleshooting Tip: Always report the solvent and concentration used when recording ¹⁹F NMR data. If you have an unexpected shift, run a spectrum of a known standard under identical conditions to verify the spectrometer calibration and reference.
Q2: My ¹H NMR signals for the indoline protons appear as broad multiplets after trifluoroacetylation. Why is this happening?
A2: This is often due to restricted rotation around the N-C(O) amide bond. At room temperature, the rate of rotation can be slow on the NMR timescale, leading to the presence of two distinct rotational isomers (rotamers). This results in a doubling or broadening of the signals for the protons near the nitrogen atom.
Troubleshooting Tip: To confirm the presence of rotamers, acquire the ¹H NMR spectrum at an elevated temperature (e.g., 50-80 °C). At higher temperatures, the rotation around the amide bond becomes faster, causing the distinct signals of the rotamers to coalesce into a single, sharper average signal.
Mass Spectrometry (MS)
Q1: I am not observing the expected molecular ion (M⁺) peak in the Electron Ionization (EI) mass spectrum of my trifluoroacetylated indoline. Why?
A1: Trifluoroacetylated compounds can be fragile under EI conditions. The molecular ion may be very low in abundance or absent altogether. Common fragmentation patterns for trifluoroacetylated amines and alcohols involve the successive neutral loss of trifluoroacetic acid (CF₃COOH, 114 Da) or the loss of the trifluoroacetyl radical (•COCF₃, 97 Da).[3]
Troubleshooting Tip:
-
Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods impart less energy to the molecule, increasing the likelihood of observing the protonated molecule [M+H]⁺ or other adducts with a much higher abundance.
-
Look for characteristic fragment ions. The loss of 97 (COCF₃) or 114 (CF₃COOH, if a proton is available) from the molecular ion can be a strong indicator of your compound's identity.
High-Performance Liquid Chromatography (HPLC)
Q1: I am experiencing poor peak shape and inconsistent retention times for my trifluoroacetylated indoline on a standard C18 reverse-phase column. How can I improve my separation?
A1: Standard reverse-phase columns can sometimes provide poor peak shape for highly polar or acidic compounds. Trifluoroacetylated compounds can be challenging, and residual trifluoroacetic acid (TFA) from synthesis or as a mobile phase additive can also interfere.[4]
-
Use a Mixed-Mode Column: Columns that combine reverse-phase with anion-exchange or HILIC properties can provide better retention and peak symmetry for such compounds.[4][5]
-
Mobile Phase Modification: If using a standard C18 column, ensure your mobile phase is adequately buffered. Adding a small amount of a strong acid like sulfuric acid can help suppress ionization and improve retention and peak shape.[4]
-
Alternative Column Chemistries: Consider columns with polar-embedded groups or those designed for polar analytes.
Quantitative Data Summary
The following table summarizes typical analytical data for trifluoroacetylated compounds, which can be used as a reference during characterization.
| Data Type | Group | Typical Value / Observation | Notes |
| ¹⁹F NMR | N-COCF₃ | -67 to -85 ppm (vs CFCl₃)[1][2] | Highly dependent on solvent, concentration, and molecular structure.[1] |
| CF₃COOH | ~ -76.5 ppm[6] | A common impurity or mobile phase additive. | |
| MS (EI) | Fragmentation | Loss of •COCF₃ (97 Da) | Common initial fragmentation for N-trifluoroacetyl groups. |
| Fragmentation | Loss of CF₃COOH (114 Da)[3] | Occurs if a labile proton is available for rearrangement. | |
| MS (ECNI) | Characteristic Ion | m/z 113 [CF₃COO]⁻[3] | A dominant peak can be observed in Electron Capture Negative Ionization. |
Experimental Protocols
General Protocol for NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the trifluoroacetylated indoline compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. If signals are broad, consider variable temperature (VT) analysis, increasing the temperature in 10-15 °C increments until signals sharpen.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can aid in distinguishing CH, CH₂, and CH₃ carbons from quaternary carbons.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Use a common fluorine reference standard or the instrument's internal lock signal for referencing. Given the wide chemical shift range, ensure the spectral width is adequate.[7] A relaxation delay of 5 times T1 may be needed for accurate quantification.[7]
General Protocol for HPLC-MS Analysis
-
Column Selection: Start with a mixed-mode HPLC column (e.g., HILIC/anion-exchange) or a modern polar-endcapped C18 column.[4][5]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Note: If poor peak shape persists, consider using a mobile phase with 0.1% sulfuric acid to improve chromatography, but this is not directly compatible with ESI-MS.[5] For LC-MS, stick to volatile buffers like formic acid or ammonium formate.
-
-
Gradient Elution: A typical starting gradient would be 5-95% B over 15 minutes, followed by a re-equilibration period.
-
MS Detector Settings (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Gas Temperature: 300 - 350 °C.
-
Optimize fragmentation energy (cone voltage) to observe both the molecular ion and key fragments.
-
Visualized Workflows and Logic
Caption: General workflow for the purification and characterization of novel trifluoroacetylated indoline compounds.
References
Technical Support Center: Work-up Procedures for Reactions with 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for the work-up of reactions involving 1-(2,2,2-trifluoroacetyl)indoline-5-sulfonyl chloride. The focus is on the common application of this reagent in the synthesis of N-substituted sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a work-up procedure for reactions with this compound?
A1: The primary purpose of the work-up is to separate the desired sulfonamide product from unreacted starting materials, reagents, and byproducts. This typically includes the removal of excess amine, the quenching of any remaining sulfonyl chloride, and the elimination of the hydrolysis byproduct, 1-(2,2,2-trifluoroacetyl)indoline-5-sulfonic acid.
Q2: How do I quench the reaction?
A2: The reaction is typically quenched by the slow addition of water or a dilute aqueous acid (e.g., 1M HCl). This will hydrolyze any remaining this compound to the corresponding sulfonic acid and neutralize the base used in the reaction (e.g., pyridine, triethylamine).
Q3: My product is soluble in the organic layer. How do I remove the unreacted amine?
A3: Unreacted primary or secondary amines can be removed by washing the organic layer with a dilute aqueous acid solution, such as 1M HCl. The amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous phase.
Q4: I see a significant amount of a polar byproduct in my crude NMR. What is it and how can I remove it?
A4: A common polar byproduct is 1-(2,2,2-trifluoroacetyl)indoline-5-sulfonic acid, formed from the hydrolysis of the starting sulfonyl chloride. This can be removed by washing the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃). The sulfonic acid will be deprotonated to form a water-soluble sulfonate salt. Caution: The trifluoroacetyl protecting group is sensitive to strong bases. Therefore, it is crucial to use a mild base and avoid prolonged exposure.
Q5: Is the trifluoroacetyl protecting group stable during the work-up?
A5: The trifluoroacetyl group is generally stable under acidic conditions used to remove excess amine. However, it can be susceptible to cleavage under basic conditions. To minimize the risk of deprotection during the removal of the sulfonic acid byproduct, use a weak base like sodium bicarbonate and perform the wash quickly. Avoid using strong bases such as sodium hydroxide or potassium carbonate.
Q6: My product has poor solubility and precipitates during the work-up. What should I do?
A6: If the product precipitates, you may need to perform the work-up with a larger volume of organic solvent to maintain its solubility. Alternatively, after quenching, the crude product can be isolated by filtration, and then purified by recrystallization or column chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Sulfonamide Product | - Incomplete reaction. - Hydrolysis of the sulfonyl chloride. - Loss of product during work-up due to partial water solubility. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Ensure anhydrous reaction conditions to minimize hydrolysis. - If the product has some water solubility, perform a back-extraction of the aqueous layers with the organic solvent. |
| Presence of Unreacted Amine in the Final Product | - Insufficient acidic wash. - The amine is not basic enough to be fully protonated. | - Increase the number of acidic washes (e.g., from 1 to 2-3 washes with 1M HCl). - Use a slightly more concentrated acid solution if the product is stable under these conditions. |
| Presence of Sulfonic Acid Byproduct in the Final Product | - Insufficient basic wash. - Incomplete phase separation. | - Increase the number of washes with saturated NaHCO₃ solution. - Ensure thorough mixing during the wash and allow for complete separation of the layers. A brine wash can help to break up emulsions. |
| Cleavage of the Trifluoroacetyl Protecting Group | - Use of a strong base during work-up. - Prolonged exposure to basic conditions. | - Use a mild base such as saturated NaHCO₃ for the basic wash. - Perform the basic wash quickly and at a low temperature (e.g., in an ice bath). - If cleavage is still an issue, consider purification by column chromatography without a basic wash, although this may be more challenging. |
| Product Oiling Out Instead of Crystallizing | - Presence of impurities. - Inappropriate solvent system for crystallization. | - Purify the crude product by flash column chromatography on silica gel before attempting crystallization. - Screen different solvent systems for recrystallization (e.g., ethyl acetate/hexanes, ethanol/water). |
| Emulsion Formation During Extraction | - Presence of fine solid particles. - High concentration of solutes. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Filter the entire mixture through a pad of Celite. - Dilute the mixture with more organic solvent. |
Data Presentation
| Parameter | Typical Value/Range | Notes |
| Reactant Ratio | 1.0 eq. Amine : 1.0-1.2 eq. Sulfonyl Chloride | A slight excess of the sulfonyl chloride can be used to ensure complete consumption of the amine. |
| Base | Pyridine or Triethylamine (1.5-2.0 eq.) | Acts as a scavenger for the HCl generated during the reaction. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Anhydrous conditions are recommended. |
| Reaction Temperature | 0 °C to Room Temperature | The reaction is often started at a lower temperature and then allowed to warm to room temperature. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS for completion. |
| Typical Yield | 70 - 95% | Highly dependent on the specific amine substrate and reaction conditions. |
Experimental Protocols
Key Experiment: Synthesis of an N-Aryl-1-(2,2,2-trifluoroacetyl)indoline-5-sulfonamide
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Slowly add pyridine or triethylamine (1.5 equivalents) to the stirred solution.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x volume of organic layer), water (1 x volume), saturated NaHCO₃ solution (1 x volume), and finally with brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure sulfonamide.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and work-up of N-substituted 1-(2,2,2-trifluoroacetyl)indoline-5-sulfonamides.
References
Validation & Comparative
A Comparative Guide to Sulfonylating Agents: 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride in Focus
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a critical step in the synthesis of sulfonamides and sulfonate esters, which are core moieties in a multitude of therapeutic agents.[1] This guide provides an objective comparison of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride with other commonly used sulfonylating agents, supported by established reactivity principles.
The reactivity of a sulfonyl chloride is primarily determined by the electrophilicity of the sulfur atom. Electron-withdrawing groups on the aryl ring enhance this electrophilicity, leading to a faster rate of nucleophilic attack.[2] Conversely, electron-donating groups decrease reactivity. This compound is characterized by a potent electron-withdrawing trifluoroacetyl group attached to the indoline nitrogen. This group significantly withdraws electron density from the aromatic ring, thereby activating the sulfonyl chloride group and making it a highly reactive agent for sulfonylation reactions.
Relative Reactivity and Performance: A Qualitative Overview
| Sulfonylating Agent | Structure | Relative Reactivity | Key Characteristics |
| This compound | O=S(Cl)(=O)c1cc2N(C(=O)C(F)(F)F)CCc2c1 | Very High | The trifluoroacetyl group is strongly electron-withdrawing, leading to high reactivity.[3] Useful for sulfonylation of weakly nucleophilic amines and for achieving rapid reaction rates. |
| p-Toluenesulfonyl chloride (TsCl) | O=S(Cl)(=O)c1ccc(C)cc1 | Moderate | The methyl group is weakly electron-donating, resulting in moderate reactivity. Widely used and cost-effective.[2] |
| Methanesulfonyl chloride (MsCl) | O=S(Cl)(=O)C | High | As an alkanesulfonyl chloride, it lacks the resonance stabilization of arylsulfonyl chlorides, making it highly reactive.[1] |
| 2,4-Dichlorobenzenesulfonyl chloride | O=S(Cl)(=O)c1ccc(Cl)c(Cl)c1 | High | The two electron-withdrawing chlorine atoms significantly increase the electrophilicity of the sulfur atom.[1] |
| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) | O=S(Cl)(=O)c1cccc2c1ccc(N(C)C)c2 | Low | The dimethylamino group is strongly electron-donating, leading to lower reactivity. Primarily used for derivatization of amines for fluorescent detection. |
Experimental Protocols
The following is a generalized experimental protocol for the sulfonylation of a primary amine. This procedure can be adapted for each of the compared sulfonylating agents with adjustments to reaction time and temperature as needed.
General Protocol for the Synthesis of a Sulfonamide:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.1 mmol).
-
Solvent and Base: Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile, to a concentration of approximately 0.1 M). Add a suitable base, such as pyridine (1.5 mmol) or triethylamine.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask or syringe, prepare a solution of the sulfonyl chloride (1.0 mmol) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over a period of 30-60 minutes. The slow addition is crucial to control the reaction temperature and minimize side reactions.
-
Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically stirred at 0 °C for an hour and then allowed to warm to room temperature and stirred for an additional 2-12 hours, depending on the reactivity of the sulfonylating agent and the amine.
-
Work-up: Upon completion, quench the reaction with the addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with dilute HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to isolate the pure sulfonamide.
Visualizing Workflows and Biological Pathways
To further elucidate the practical and biological context of sulfonylation, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway where sulfonamides play a crucial inhibitory role.
Caption: A typical experimental workflow for a sulfonylation reaction.
Sulfonamides are a well-established class of therapeutic agents, known for their ability to inhibit various enzymes.[4] A prominent example is their role as carbonic anhydrase inhibitors.
Caption: Inhibition of the Carbonic Anhydrase signaling pathway by a sulfonamide drug.
Conclusion
This compound emerges as a highly reactive and efficient sulfonylating agent based on fundamental principles of organic chemistry. Its enhanced electrophilicity, a direct consequence of the potent electron-withdrawing trifluoroacetyl group, makes it an excellent choice for the synthesis of sulfonamides and sulfonate esters, particularly when reacting with less nucleophilic substrates or when faster reaction times are desired. While established reagents like tosyl chloride and mesyl chloride remain reliable and widely used, this compound offers a more potent alternative for challenging syntheses. The choice of sulfonylating agent will ultimately depend on the specific requirements of the synthetic target, including substrate reactivity, desired reaction kinetics, and the electronic properties of the final product. This guide provides the foundational knowledge for making an informed decision in this critical step of chemical synthesis.
References
Comparative Reactivity Analysis: 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl Chloride vs. Dansyl Chloride
In the realm of bioconjugation and fluorescent labeling, the choice of reagent is paramount to achieving desired specificity and signal intensity. This guide provides a detailed comparison of two sulfonyl chloride-based reagents: the established dansyl chloride and the more recent 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in experimental design.
Introduction to the Reagents
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) has been a cornerstone in protein and amino acid analysis for decades. Its utility stems from its ability to react with primary and secondary amines, as well as phenolic hydroxyl groups, to yield fluorescent sulfonamide adducts. The fluorescence of the dansyl group is highly sensitive to the local environment, providing insights into the conformational states of biomolecules.
This compound is a newer reagent designed to offer enhanced reactivity. The introduction of a trifluoroacetyl group to the indoline nitrogen atom significantly modulates the electronic properties of the sulfonyl chloride moiety. This electron-withdrawing group is anticipated to increase the electrophilicity of the sulfur atom, thereby accelerating the rate of reaction with nucleophiles.
Comparative Performance Data
The following table summarizes the key performance characteristics of both reagents based on available data and established principles of organic chemistry.
| Feature | This compound | Dansyl Chloride |
| Reactivity towards Amines | Expected to be significantly higher due to the strong electron-withdrawing trifluoroacetyl group, leading to a more electrophilic sulfonyl chloride. | Moderate to high, widely used for labeling primary and secondary amines. |
| Reaction pH | Likely effective over a broader pH range, potentially including lower pH values due to enhanced reactivity. | Optimal reactivity is typically achieved at a pH of 9.5-10.5. |
| Selectivity | Primarily reacts with primary and secondary amines, and phenols. Potential for reaction with other nucleophiles at a lower rate. | Reacts with primary and secondary amines, phenols, and to a lesser extent, with imidazoles and thiols. |
| Hydrolytic Stability | Expected to be more susceptible to hydrolysis due to increased electrophilicity. Careful handling in anhydrous conditions is crucial. | Moderately stable, but hydrolysis is a competing reaction, especially at higher pH. |
| Fluorescence Properties of Adducts | Indoline-based fluorophores typically exhibit strong fluorescence. Specific quantum yields and excitation/emission maxima will depend on the conjugate. | Dansyl amides exhibit strong fluorescence with an emission maximum that is sensitive to the polarity of the environment (solvatochromic shift). |
| Excitation Maximum (Typical) | ~340-360 nm (Estimated for indoline sulfonamides) | ~335 nm (for dansyl-proline in ethanol) |
| Emission Maximum (Typical) | ~450-500 nm (Estimated for indoline sulfonamides) | ~520 nm (for dansyl-proline in ethanol) |
Experimental Protocols
A generalized protocol for labeling amines with sulfonyl chlorides is provided below. Specific modifications may be required based on the target molecule and the chosen reagent.
General Amine Labeling Protocol
-
Dissolve the Target Molecule: Dissolve the amine-containing compound in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.5-10 for dansyl chloride; a slightly lower pH may be optimal for the more reactive trifluoroacetylindoline derivative).
-
Prepare the Reagent Solution: Prepare a stock solution of the sulfonyl chloride reagent (either dansyl chloride or this compound) in an anhydrous organic solvent such as acetone or acetonitrile.
-
Initiate the Reaction: Add the reagent solution dropwise to the solution of the target molecule with gentle stirring. A molar excess of the reagent is typically used.
-
Incubation: Allow the reaction to proceed at room temperature or 4°C for a specified period (e.g., 1-24 hours), protected from light. The reaction time will be significantly shorter for the more reactive trifluoroacetylindoline derivative.
-
Quenching: Quench the reaction by adding a small amine-containing molecule, such as Tris or glycine, to consume any unreacted sulfonyl chloride.
-
Purification: Purify the labeled product using an appropriate chromatographic technique (e.g., HPLC, column chromatography) to remove unreacted reagent, hydrolyzed reagent, and quenching agent.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the comparison, the following diagrams illustrate the reaction pathways and experimental considerations.
Efficacy of carbonic anhydrase inhibitors derived from 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride
A detailed guide for researchers and drug development professionals on the inhibitory potential of novel indoline-based sulfonamides against key human carbonic anhydrase isoforms, benchmarked against established clinical alternatives.
This guide provides a comparative analysis of a series of 1-acyl-indoline-5-sulfonamides as potent inhibitors of human carbonic anhydrase (hCA) isoforms. The overexpression and activity of specific hCA isoforms, particularly CA IX and CA XII, are linked to the progression of various cancers, making them critical targets for novel therapeutic agents.[1][2][3] This guide compares the in vitro efficacy of these novel compounds with clinically established carbonic anhydrase inhibitors such as Acetazolamide, Dorzolamide, and Brinzolamide, supported by detailed experimental protocols and pathway visualizations.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potential of the compounds is presented in terms of their inhibition constants (Kᵢ), with lower values indicating higher potency. The following tables summarize the Kᵢ values (in nM) of various 1-acyl-indoline-5-sulfonamides against four key hCA isoforms: the ubiquitous cytosolic hCA I and hCA II, and the tumor-associated transmembrane hCA IX and hCA XII.[1] Data for the standard inhibitor Acetazolamide (AAZ) is included for direct comparison.[1]
Table 1: Inhibition Constants (Kᵢ) of 1-Acyl-Indoline-5-Sulfonamides against hCA Isoforms I, II, IX, and XII
| Compound ID | R Group (Acyl Moiety) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 4a | Benzoyl | 986.5 | 105.4 | 854.3 | 101.3 |
| 4e | 4-Fluorobenzoyl | 1543.6 | 128.5 | 132.8 | 98.5 |
| 4f | 3-Chlorobenzoyl | 2589.4 | 157.9 | 145.6 | 41.3 |
| 4g | 4-Chlorobenzoyl | 3456.2 | 110.2 | 758.4 | 45.2 |
| 4h | 3,4-Dichlorobenzoyl | 4123.7 | 101.8 | 987.1 | 49.7 |
| AAZ | (Standard) | 250 | 12 | 25 | 5.7 |
Data extracted from Krymov et al. (2022).[1]
Table 2: Inhibition Constants (Kᵢ / IC₅₀) of Clinically Used Carbonic Anhydrase Inhibitors
| Inhibitor | Target Isoforms | hCA I (Kᵢ, nM) | hCA II (Kᵢ/IC₅₀, nM) | hCA IV (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | Systemic | 250[4] | 12[5] | 74[5] | 25[4] | 5.7[1] |
| Dorzolamide | Topical (Ophthalmic) | - | 1.9 (Kᵢ)[6] | 31 (Kᵢ)[6] | - | - |
| Brinzolamide | Topical (Ophthalmic) | - | 3.19 (IC₅₀)[7][8] | - | - | - |
Note: Kᵢ and IC₅₀ values are both measures of inhibitory potency. Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The determination of carbonic anhydrase inhibition is primarily conducted using the stopped-flow CO₂ hydrase assay. This method measures the enzyme's catalytic activity in hydrating carbon dioxide.
Stopped-Flow CO₂ Hydrase Assay
Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO₂. The reaction (CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻) leads to a change in pH, which is monitored over time using a pH indicator dye. The initial rate of the reaction is determined, and the inhibition constant (Kᵢ) is calculated by measuring these rates at various concentrations of the inhibitor.
Methodology:
-
Reagents and Buffers:
-
Enzyme: Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII).
-
Buffer: Tris-HCl buffer is commonly used.
-
Substrate: CO₂-saturated water.
-
pH Indicator: Phenol red or other suitable pH-sensitive dyes are used to monitor the pH change.[9]
-
Inhibitor: The test compounds (1-acyl-indoline-5-sulfonamides) and standard inhibitors (e.g., Acetazolamide) are dissolved in an appropriate solvent (e.g., DMSO).
-
-
Instrumentation:
-
Procedure:
-
The enzyme solution (containing the CA isoform and the pH indicator in buffer) is rapidly mixed with the CO₂-saturated water (substrate solution) in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds) at a specific wavelength.
-
To determine the inhibitory activity, the assay is repeated with varying concentrations of the inhibitor pre-incubated with the enzyme.
-
The initial rates of the reaction are calculated from the absorbance data.
-
-
Data Analysis:
-
The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is determined by plotting the enzyme activity against the inhibitor concentration.
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme.
-
Mandatory Visualizations
Carbonic Anhydrase Catalytic Mechanism and Inhibition
Caption: General mechanism of carbonic anhydrase catalysis and competitive inhibition by sulfonamides.
Role of Carbonic Anhydrase IX in the Tumor Microenvironment
Caption: Hypoxia-induced CAIX expression and its role in regulating pH in the tumor microenvironment.
References
- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl Chloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic and performance data of reaction products derived from 1-(2,2,2-trifluoroacetyl)indoline-5-sulfonyl chloride with alternative sulfonamides. The data presented is intended to assist researchers in selecting the appropriate reagents and synthetic strategies for the development of novel therapeutics and chemical probes.
Introduction
This compound is a key intermediate in the synthesis of various bioactive molecules. The trifluoroacetyl group serves as a protecting group for the indoline nitrogen, which can be readily removed under mild conditions. This allows for the selective functionalization of the sulfonyl chloride moiety, followed by deprotection to yield the free indoline sulfonamide. This guide compares the reaction of this reagent with primary and secondary amines to alternative approaches for the synthesis of indoline-5-sulfonamides.
Performance Comparison
The following tables summarize the quantitative data for the synthesis of N-substituted indoline-5-sulfonamides using different sulfonating agents. While specific data for the reaction products of this compound is limited in publicly available literature, the data for the analogous 1-acetylindoline-5-sulfonyl chloride provides a strong predictive basis for its reactivity and the spectroscopic characteristics of its products.
Table 1: Reaction of Indoline-5-sulfonyl Chlorides with Amines
| Sulfonyl Chloride | Amine | Product | Yield (%) | Reference |
| 1-Acetylindoline-5-sulfonyl chloride | Ammonia | 1-Acetylindoline-5-sulfonamide | 89 | [1] |
| 1-Acetylindoline-5-sulfonyl chloride | Various acyl chlorides | 1-Acylindoline-5-sulfonamides | 50-79 | [1] |
Table 2: Alternative Sulfonylation Reactions of Indoline
| Sulfonating Agent | Amine/Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Diphenyl(piperidin-4-yl)methanol | Triethylamine, Dichloromethane, rt | [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol | - | [2] |
| Dansyl chloride | Primary/Secondary Amines | Aqueous alkali (pH 9-11) | Dansyl sulfonamides | - | [3] |
Spectroscopic Data Comparison
The trifluoroacetyl group is expected to have a minimal impact on the characteristic signals of the indoline-5-sulfonamide core in NMR and IR spectra, other than the signals corresponding to the group itself. The primary differences will be observed in the fluorine NMR spectrum.
Table 3: Spectroscopic Data for N-Acylindoline-5-sulfonamides
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | Reference |
| 1-Benzoylindoline-5-sulfonamide | 8.15–7.90 (br s, 1H, Ar), 7.69 (s, 1H, Ar), 7.68–7.61(m, 3H, Ar), 7.56 (d, J = 8.2 Hz, 2H, Ar), 7.26 (s, 2H, NH2), 4.05 (t, J = 8.2 Hz, 2H, CH2), 3.13 (t, J = 8.2 Hz, 2H, CH2) | 168.0, 145.7, 139.7, 135.7 135.6, 134.2, 129.5 (2C), 129.1 (2C), 125.8, 123.0, 116.4, 51.2, 27.9 | [4] |
| 1-(3-Chlorobenzoyl)indoline-5-sulfonamide | 8.25–7.90 (br s, 1H, Ar), 7.72–7.62 (m, 3H, Ar), 7.62–7.48 (m, 3H, Ar), 7.26 (s, 2H, NH2), 4.04 (t, J = 8.2 Hz, 2H, CH2), 3.13 (t, J = 8.2 Hz, 2H, CH2) | 167.4, 145.6, 139.8, 138.9, 134.2, 133.7, 131.0, 130.7, 127.3, 126.1, 125.8, 123.0, 116.4, 51.2, 27.9 | [4] |
Expected Spectroscopic Data for 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonamide Derivatives:
-
1H NMR: Similar to the acetyl analogues, with characteristic signals for the indoline ring protons and the N-substituent. The methylene protons of the indoline ring (at positions 2 and 3) would appear as triplets.
-
13C NMR: Similar to the acetyl analogues, with signals corresponding to the indoline core and the N-substituent. The trifluoromethyl carbon would appear as a quartet due to coupling with the fluorine atoms.
-
19F NMR: A singlet corresponding to the CF3 group.
-
IR Spectroscopy: Characteristic absorption bands for the sulfonamide group (SO2 stretching) around 1350-1310 cm-1 and 1160-1140 cm-1, and the trifluoroacetyl carbonyl group around 1700 cm-1.
-
Mass Spectrometry: The molecular ion peak corresponding to the specific sulfonamide derivative.
Experimental Protocols
Protocol 1: General Synthesis of N-substituted 1-Acylindoline-5-sulfonamides [4]
To a solution of indoline-5-sulfonamide (0.4 mmol) and pyridine (0.8 mmol) in chloroform (3 mL) at 0-5 °C, a solution of the corresponding acyl chloride (0.48 mmol) in chloroform (2 mL) is added. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed in vacuo, and the residue is diluted with water and acidified to pH 4-5 with 1N HCl. The precipitate is filtered and crystallized from methanol.
Protocol 2: Synthesis of Indoline-5-sulfonamide [1]
1-Acetylindoline is treated with chlorosulfonic acid to yield 1-acetylindoline-5-sulfonyl chloride. This intermediate is then reacted with ammonia in THF to produce 1-acetylindoline-5-sulfonamide. Finally, acidic hydrolysis with hydrochloric acid removes the acetyl group to give indoline-5-sulfonamide.[1]
Protocol 3: Deprotection of N-(p-Toluenesulfonyl) Amides [5]
A mild deprotection method for N-(p-toluenesulfonyl) amides involves initial activation of the nitrogen with a trifluoroacetyl group, followed by reductive cleavage of the p-toluenesulfonyl group using samarium diiodide (SmI2) at low temperatures (-78°C).[5] This method is particularly useful for substrates with sensitive functional groups.
Signaling Pathways and Experimental Workflows
References
- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(trifluoroacetyl)indoline-5-sulfonyl chloride CAS#: 210691-38-6 [amp.chemicalbook.com]
Comparative Analysis of the Biological Activity of Sulfonamides Synthesized from 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride
A comprehensive guide for researchers and drug development professionals on the biological activities of novel sulfonamides derived from 1-(2,2,2-trifluoroacetyl)indoline-5-sulfonyl chloride. This report details their synthesis, carbonic anhydrase inhibitory effects, and anticancer properties, with comparisons to established drugs. All quantitative data is presented in structured tables, and experimental protocols are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Introduction
Sulfonamide-based compounds represent a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, diuretic, and anticancer properties. A promising subclass of these compounds is derived from the indoline scaffold, which is a privileged structure in numerous biologically active molecules. This guide focuses on the biological activities of sulfonamides synthesized from this compound, a class of compounds that has garnered interest for its potential as targeted therapeutic agents. The introduction of a trifluoroacetyl group to the indoline nitrogen is hypothesized to modulate the electronic and lipophilic properties of the molecule, potentially enhancing its biological efficacy and selectivity.
This comparison guide provides a detailed overview of the synthesis, carbonic anhydrase (CA) inhibitory activity, and antiproliferative effects of these novel sulfonamides. The performance of these compounds is objectively compared with established drugs, such as the CA inhibitor acetazolamide and the anticancer agent doxorubicin, supported by experimental data from the literature. Detailed experimental protocols for key biological assays are also provided to enable researchers to replicate and build upon these findings.
Synthesis of 1-Acylindoline-5-sulfonamides
The synthesis of the parent indoline-5-sulfonamide is a prerequisite for the generation of the target 1-acyl derivatives. A general synthetic scheme involves the chlorosulfonylation of N-acetylindoline, followed by amination to yield the indoline-5-sulfonamide. Subsequent acylation of the indoline nitrogen with various acyl chlorides, including trifluoroacetyl chloride, in the presence of a base like pyridine, affords the desired 1-acylindoline-5-sulfonamides.[1]
A representative synthetic protocol for 1-acylindoline-5-sulfonamides is as follows: To a solution of indoline-5-sulfonamide and pyridine in a suitable solvent such as chloroform, the corresponding acyl chloride (e.g., trifluoroacetyl chloride) is added dropwise at a reduced temperature (0–5 °C). The reaction mixture is then stirred at room temperature for a specified period. After completion of the reaction, the solvent is removed, and the residue is worked up to isolate the crude product, which can be further purified by crystallization.[1]
Biological Activity: A Comparative Overview
The biological evaluation of sulfonamides derived from this compound has primarily focused on their potential as carbonic anhydrase inhibitors and anticancer agents.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes. Certain isoforms, particularly CA IX and CA XII, are overexpressed in many tumors and are associated with tumor progression and acidosis of the tumor microenvironment, making them attractive targets for cancer therapy.[1]
A study by Krymov et al. (2022) investigated a series of 1-acylindoline-5-sulfonamides for their inhibitory activity against four human CA isoforms: hCA I, hCA II, hCA IX, and hCA XII. The results demonstrated that these compounds are potent inhibitors of the tumor-associated isoforms CA IX and XII.[1]
Table 1: Carbonic Anhydrase Inhibition Data for 1-Acylindoline-5-sulfonamides and Acetazolamide
| Compound | R group of 1-acyl | hCA I (K_I, nM) | hCA II (K_I, nM) | hCA IX (K_I, nM) | hCA XII (K_I, nM) |
| 4e | CF3 | >10000 | 256.4 | 132.8 | 41.3 |
| 4a | Phenyl | 9850 | 115.3 | 250.9 | 100.2 |
| 4f | 3-Chlorophenyl | >10000 | 189.6 | 145.7 | 45.6 |
| Acetazolamide | - | 250 | 12 | 25 | 5.7 |
Data extracted from Krymov et al. (2022).[1]
As shown in Table 1, the 1-(2,2,2-trifluoroacetyl)indoline-5-sulfonamide (Compound 4e ) exhibits potent inhibition of the tumor-associated isoform hCA XII (K_I = 41.3 nM) and moderate inhibition of hCA IX (K_I = 132.8 nM), while showing weak inhibition against the cytosolic isoforms hCA I and hCA II. This selectivity for the tumor-associated isoforms is a desirable characteristic for potential anticancer agents, as it may minimize off-target effects. When compared to the standard CA inhibitor Acetazolamide, the trifluoroacetyl derivative is less potent but displays a favorable selectivity profile.
Antiproliferative Activity
The antiproliferative effects of these sulfonamides have been evaluated against various cancer cell lines, often using the MTT assay to determine cell viability. The ability of these compounds to inhibit cancer cell growth is thought to be, at least in part, mediated by their inhibition of carbonic anhydrases.
A study on 1-acylindoline-5-sulfonamides demonstrated moderate antiproliferative activity against the MCF7 breast cancer cell line.[2]
Table 2: Antiproliferative Activity of 1-Acylindoline-5-sulfonamides and Doxorubicin against MCF7 Cancer Cells
| Compound | R group of 1-acyl | IC50 (µM) in Normoxia | IC50 (µM) in Hypoxia |
| 4e | CF3 | >50 | >50 |
| 4f | 3-Chlorophenyl | 12.9 | 15.1 |
| Doxorubicin | - | ~0.1 - 1 | (Variable, often increased resistance) |
Data for compounds 4e and 4f extracted from Krymov et al. (2022).[2] Doxorubicin IC50 is a general reference range.
The 1-(2,2,2-trifluoroacetyl) derivative (Compound 4e ) showed low activity against MCF7 cells at the tested concentrations. However, other derivatives within the same class, such as the 3-chlorobenzoyl analog (Compound 4f ), displayed significant antiproliferative effects.[2] It is important to note that the antiproliferative activity can be highly dependent on the specific cancer cell line and the nature of the acyl group. Further studies are needed to fully elucidate the anticancer potential of the trifluoroacetyl derivative against a broader panel of cancer cells.
Antimicrobial and Antifungal Activity
While the primary focus of research on 1-(2,2,2-trifluoroacetyl)indoline-5-sulfonamides has been on their anticancer properties, the broader class of sulfonamides is well-known for its antimicrobial activity. To provide a comprehensive overview, it is pertinent to consider the potential of these compounds as antimicrobial agents.
Currently, there is a lack of specific published data on the antibacterial and antifungal activities of sulfonamides synthesized directly from this compound. However, studies on other indole-based sulfonamides have reported promising antimicrobial and antifungal activities.[3][4][5] This suggests that the trifluoroacetyl derivatives warrant investigation in this area. Future studies should evaluate these compounds against a panel of clinically relevant bacterial and fungal strains.
Experimental Protocols
To ensure the reproducibility and further exploration of the biological activities of these compounds, detailed protocols for the key assays are provided below.
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, monitored spectrophotometrically.
Materials:
-
Carbonic anhydrase enzyme (e.g., human recombinant isoforms)
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Test compounds and a reference inhibitor (e.g., Acetazolamide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations (or vehicle control), and the carbonic anhydrase enzyme solution.
-
Incubate the plate at room temperature for a predefined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm in kinetic mode at regular intervals for a set duration.
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Antiproliferative MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF7)
-
Complete cell culture medium
-
Test compounds and a reference drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or reference drug and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Carbonic Anhydrase IX Signaling in Cancer
Caption: Signaling pathway of Carbonic Anhydrase IX in cancer progression.
Experimental Workflow for Biological Evaluation
Caption: Experimental workflow for evaluating the biological activity of synthesized sulfonamides.
Conclusion
Sulfonamides synthesized from this compound represent a promising class of compounds with potential therapeutic applications. The available data indicates that these compounds, particularly the trifluoroacetyl derivative, are potent and selective inhibitors of tumor-associated carbonic anhydrase isoforms, notably hCA XII. While the direct antiproliferative activity of the trifluoroacetyl derivative appears modest against the MCF7 cell line, the favorable CA inhibition profile suggests that further investigation against other cancer cell lines and in vivo models is warranted.
The lack of data on the antimicrobial and antifungal properties of these specific compounds highlights a significant area for future research. Given the known antimicrobial activity of the broader sulfonamide class, it is plausible that these derivatives may also possess valuable properties in this domain.
This guide provides a foundational resource for researchers interested in this class of compounds. The presented data, comparative analysis, and detailed experimental protocols are intended to facilitate further research and development of these novel sulfonamides as potential therapeutic agents. The use of structured data presentation and visual diagrams aims to enhance the clarity and accessibility of this information for the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoroacetyl Group: A Superior N-Protecting Strategy for Sulfonamide Synthesis
In the multi-step synthesis of sulfonamides, particularly those derived from anilines, the strategic protection of the amine functionality is paramount to prevent unwanted side reactions and ensure high yields of the desired product. While the acetyl group has been traditionally employed, the trifluoroacetyl (Tfa) group emerges as a superior alternative, offering significant advantages in terms of stability, ease of removal, and overall process efficiency. This guide provides an objective comparison of the trifluoroacetyl protecting group against other common alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic strategies.
Enhanced Stability and Mild Deprotection: The Trifluoroacetyl Advantage
The synthesis of aromatic sulfonamides often begins with the electrophilic substitution of a protected aniline, such as N-acetyl-p-toluidine, with chlorosulfonic acid. The protecting group serves to moderate the reactivity of the amino group, preventing side reactions and directing the substitution to the desired position. However, the choice of protecting group significantly impacts the subsequent deprotection step.
The trifluoroacetyl group excels due to its unique electronic properties. The strong electron-withdrawing nature of the trifluoromethyl moiety renders the Tfa-protected amine stable under the strongly acidic conditions of chlorosulfonation. More importantly, this electronic effect facilitates a remarkably mild deprotection process. Unlike the acetyl group, which typically requires harsh acidic or basic hydrolysis, the trifluoroacetyl group can be readily cleaved under mild basic conditions, such as with potassium carbonate in methanol. This orthogonality is a key advantage, preserving the integrity of sensitive functional groups elsewhere in the molecule.
One notable application highlighting the utility of the trifluoroacetyl group involved the selective N-methylation of an aniline in the presence of other sensitive functionalities during a dipeptide synthesis. The trifluoroacetyl group was installed, the methylation was performed, and the protecting group was subsequently removed with potassium carbonate in methanol, demonstrating the mildness and efficiency of this deprotection strategy.[1]
Furthermore, the trifluoroacetyl group's ability to activate adjacent functionalities is demonstrated in methods developed for the cleavage of notoriously stable N-(p-toluenesulfonyl) amides. In these cases, the sulfonamide is first acylated with trifluoroacetic anhydride, which then facilitates a low-temperature reductive cleavage using samarium diiodide.[2][3] This underscores the potent and beneficial electron-withdrawing nature of the Tfa group.
Comparative Performance Data
The following tables summarize quantitative data compiled from various experimental sources to facilitate a direct comparison between the trifluoroacetyl group and the conventional acetyl group in the context of sulfonamide synthesis.
| Table 1: Amine Protection Yield | |
| Protecting Group | Reported Yield (%) |
| Trifluoroacetyl (Tfa) | 95-96 |
| Acetyl (Ac) | ~90 |
| Table 2: Comparison of Deprotection Conditions | | | :--- | :--- | :--- | | Protected Sulfonamide | Reagents | Conditions | | N-Trifluoroacetyl-sulfanilamide | K₂CO₃, Methanol | Mild, Room Temperature | | N-Acetyl-sulfanilamide | Aqueous HCl or NaOH | Harsh, Often requires heating |
Experimental Protocols
General Procedure for N-Trifluoroacetylation of Aniline
To a solution of aniline (1.0 eq) in a suitable solvent such as dichloromethane, triethylamine (1.5 eq) is added. The mixture is cooled in an ice bath, and trifluoroacetic anhydride (1.2 eq) is added dropwise. The reaction is typically stirred at room temperature for a short duration and monitored by TLC. Upon completion, the reaction mixture is worked up to yield the N-trifluoroacetylaniline. High yields of 95-96% have been reported for this type of transformation.
Chlorosulfonation of N-Protected Aniline
The N-protected aniline (e.g., N-trifluoroacetylaniline or acetanilide) is added portion-wise to an excess of chlorosulfonic acid (typically 3-5 eq) at low temperature (0-5 °C). The reaction mixture is then allowed to warm to room temperature and may be heated to ensure complete reaction. Upon completion, the mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product. Yields for the chlorosulfonation of acetanilide are reported to be in the range of 86-90%.[4]
Amination of the Sulfonyl Chloride
The resulting sulfonyl chloride is then reacted with an amine source, such as concentrated ammonia, to form the protected sulfonamide. This reaction is typically carried out in a suitable solvent at room temperature.
Deprotection to Yield the Final Sulfonamide
-
Trifluoroacetyl Group Removal: The N-trifluoroacetyl-sulfonamide is dissolved in methanol, and a mild base such as potassium carbonate is added. The reaction is stirred at room temperature until deprotection is complete, offering a clean and high-yielding transformation.
-
Acetyl Group Removal: The N-acetyl-sulfonamide is subjected to hydrolysis using either aqueous acid (e.g., HCl) or base (e.g., NaOH), which often requires heating for an extended period.
Visualizing the Synthetic Workflow
The following diagrams illustrate the synthetic pathways and highlight the key advantages of employing the trifluoroacetyl protecting group.
Caption: Synthetic workflow using the trifluoroacetyl protecting group.
Caption: Traditional synthetic workflow using the acetyl protecting group.
Caption: Decision logic for protecting group selection.
References
- 1. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 3. Trifluoroacetamides [organic-chemistry.org]
- 4. scribd.com [scribd.com]
A Head-to-Head Comparison of Indoline-Based Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The indoline scaffold, a saturated analog of the privileged indole structure, has emerged as a cornerstone in medicinal chemistry, offering a three-dimensional framework that can be strategically modified to achieve high potency and selectivity for a variety of biological targets. This guide provides an objective, data-driven comparison of indoline-based scaffolds in three key therapeutic areas: oncology, benign prostatic hyperplasia, and inflammation. We present quantitative data from head-to-head studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to inform rational drug design and development.
I. Indoline Scaffolds as Tubulin Polymerization Inhibitors in Oncology
Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, making them a prime target for anticancer therapies. Indoline-based compounds have been developed as potent inhibitors of tubulin polymerization, often binding to the colchicine site and disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis in cancer cells.
Quantitative Comparison: Indoline-Based Benzamides vs. Combretastatin A-4
A study of 1-arylsulfonyl indoline-based benzamides identified compounds with potent tubulin polymerization inhibitory activity. Here, we compare the activity of a lead compound from this series with the well-established tubulin inhibitor, Combretastatin A-4.
| Compound | Scaffold Type | Target | IC50 (µM)[1] | Cell Line | Antiproliferative IC50 (nM)[1] |
| Indoline Benzamide (9) | 1-Arylsulfonyl Indoline | Tubulin Polymerization | 1.1 | A549 (Lung) | 79 |
| MKN45 (Gastric) | 63 | ||||
| KB (Nasopharyngeal) | 49 | ||||
| Combretastatin A-4 (3) | Stilbene | Tubulin Polymerization | >1.1 | - | - |
Note: A lower IC50 value indicates greater potency.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified bovine or porcine tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate) solution
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compounds (dissolved in DMSO)
-
Reference compounds (e.g., Paclitaxel as a polymerization promoter, Colchicine as an inhibitor)
-
96-well microplates
-
Temperature-controlled spectrophotometer or fluorometer
Procedure:
-
Prepare a stock solution of tubulin in polymerization buffer on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Dispense the tubulin/GTP mixture into pre-warmed 96-well plates.
-
Add serial dilutions of the test and reference compounds to the wells. A vehicle control (DMSO) should be included.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Monitor the change in absorbance (turbidity) at 340 nm or fluorescence over time (typically 60-90 minutes). An increase in absorbance/fluorescence indicates microtubule polymerization.
-
Calculate the percentage of inhibition by comparing the rate of polymerization in the presence of the test compound to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: Tubulin Inhibition Leading to Mitotic Catastrophe
Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis or mitotic catastrophe, a form of cell death.
Caption: Indoline-based tubulin inhibitors disrupt microtubule polymerization, leading to mitotic arrest and cell death.
II. Indoline vs. Indole Scaffolds as α1A-Adrenoceptor Antagonists for Benign Prostatic Hyperplasia (BPH)
The α1A-adrenergic receptor (α1A-AR) is the predominant subtype in the prostate gland, and its antagonism leads to smooth muscle relaxation, alleviating the symptoms of BPH. Both indoline and indole scaffolds have been explored for the development of selective α1A-AR antagonists.
Quantitative Head-to-Head Comparison: Indoline vs. Indole Derivatives
A study directly compared a series of indoline and indole derivatives for their potency and selectivity as α1A-AR antagonists. The results highlight the impact of the scaffold on biological activity.
| Compound | Scaffold Type | α1A-AR IC50 (nM)[2] | α1B/α1A Selectivity Ratio[2] | α1D/α1A Selectivity Ratio[2] |
| (R)-14r | Indoline | 2.7 | 640.1 | 408.2 |
| (R)-23l | Indole | 1.9 | 1506 | 249.6 |
| Silodosin | Indole | 1.9 | 285.9 | 14.4 |
Note: A lower IC50 indicates higher potency. A higher selectivity ratio indicates greater selectivity for the α1A-AR subtype over other subtypes.
Experimental Protocol: Cell-Based Calcium Assay for α1A-AR Antagonism
This functional assay measures the ability of a compound to block the increase in intracellular calcium concentration induced by an α1A-AR agonist.
Materials:
-
CHO or HEK293 cells stably expressing the human α1A-, α1B-, and α1D-adrenoceptors.
-
Cell culture medium and supplements.
-
Fluo-4 AM or other calcium-sensitive fluorescent dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
α1-AR agonist (e.g., phenylephrine or A-61603).
-
Test compounds (dissolved in DMSO).
-
Reference antagonist (e.g., Prazosin).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Seed the cells into microplates and culture overnight.
-
Load the cells with the calcium-sensitive dye for approximately 1 hour at 37°C.
-
Wash the cells with assay buffer to remove extracellular dye.
-
Add serial dilutions of the test and reference antagonists to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader.
-
Initiate the assay by adding a pre-determined concentration (e.g., EC80) of the agonist to all wells.
-
Measure the change in fluorescence intensity over time.
-
Calculate the percentage of inhibition of the agonist-induced calcium response by the antagonist.
-
Determine the IC50 value by plotting the percentage of inhibition against the antagonist concentration.
Signaling Pathway: α1A-Adrenoceptor Antagonism in Prostate Smooth Muscle
In BPH, norepinephrine stimulates α1A-adrenoceptors on prostate smooth muscle cells, leading to contraction and urinary obstruction. Indoline-based antagonists block this signaling cascade, promoting muscle relaxation and improved urinary flow.
Caption: Indoline antagonists block norepinephrine's effect on α1A-adrenoceptors, leading to prostate smooth muscle relaxation.
III. Indoline Scaffolds as Dual 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibitors for Inflammation
Chronic inflammation is a hallmark of many diseases. The 5-LOX pathway produces pro-inflammatory leukotrienes, while the sEH enzyme degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). Dual inhibition of 5-LOX and sEH is a promising strategy for treating inflammatory conditions.
Quantitative Comparison of Indoline-Based Dual Inhibitors
A series of indoline-based compounds were developed and evaluated as dual 5-LOX and sEH inhibitors.[3][4]
| Compound | Scaffold Type | 5-LOX IC50 (µM)[3][4] | sEH IC50 (µM)[3][4] |
| 43 | Indoline | Notable Inhibitor | - |
| 73 | Indoline | 0.41 ± 0.01 | 0.43 ± 0.10 |
Note: Compound 43 was identified as a notable 5-LOX inhibitor, guiding the design of more potent analogues like compound 73.
Experimental Protocol: 5-LOX and sEH Inhibition Assays
5-LOX Inhibition Assay (Cell-Free):
-
Recombinant human 5-LOX is pre-incubated with the test compound or vehicle control on ice.
-
The reaction is initiated by adding arachidonic acid (substrate) and CaCl2.
-
The reaction is allowed to proceed at 37°C for a specific time and then stopped.
-
The products (e.g., LTB4) are extracted and quantified by HPLC or LC-MS/MS.
-
The IC50 is calculated based on the reduction of product formation.
sEH Inhibition Assay (Cell-Free):
-
Recombinant human sEH is incubated with the test compound.
-
A fluorescent substrate (e.g., PHOME) is added.
-
The enzymatic hydrolysis of the substrate to a fluorescent product is monitored over time using a fluorescence plate reader.
-
The IC50 is determined from the dose-response curve of enzyme activity versus inhibitor concentration.
Signaling Pathway: Dual Inhibition of 5-LOX and sEH in Inflammation
By simultaneously blocking the production of pro-inflammatory leukotrienes and preventing the breakdown of anti-inflammatory EETs, indoline-based dual inhibitors can effectively reduce the overall inflammatory response.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - www.ebris.eu [ebris.eu]
- 4. pubs.acs.org [pubs.acs.org]
Lack of Public Data on Cross-Reactivity of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride Prevents Comparative Analysis
A comprehensive search for cross-reactivity studies concerning the chemical compound 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride (CAS No. 210691-38-6) has yielded no publicly available experimental data. Resources from chemical suppliers and databases confirm its identity but do not provide performance or biological activity details. Consequently, a comparison guide as requested cannot be generated due to the absence of foundational data.
The initial investigation sought to uncover studies detailing the compound's binding specificity and potential off-target interactions, which are critical for assessing its cross-reactivity. Searches for this specific derivative, as well as broader searches for related trifluoroacetyl indoline and sulfonyl chloride compounds, did not reveal any published research containing the necessary quantitative data for a comparative analysis.
The available literature focuses on the general synthesis and reactivity of sulfonyl chlorides and indoline derivatives as classes of compounds. For instance, sulfonyl-containing compounds are often explored as covalent inhibitors, where selectivity is a key parameter. However, these studies do not specifically mention or test this compound.
Without experimental results from assays such as biochemical screens, proteomics, or cellular studies, it is impossible to:
-
Summarize quantitative data into comparative tables.
-
Provide detailed experimental protocols for cross-reactivity assessment.
-
Create diagrams illustrating workflows or pathways related to its specific interactions.
Cross-reactivity and selectivity studies are highly specific to a particular compound and its intended biological target. This type of data is often proprietary, generated during internal drug discovery and development processes, and is typically not published in the public domain unless it is part of a broader academic or clinical study.
Given the lack of accessible information, a comparison guide on the cross-reactivity of this compound cannot be produced. Researchers and drug development professionals seeking this information would likely need to conduct their own de novo experimental studies to determine its performance and compare it with relevant alternatives.
In vitro testing of novel compounds from 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride
This guide provides a detailed comparison of novel compounds synthesized from the scaffold 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride. The focus is on their in vitro performance as inhibitors of key biological targets, supported by comprehensive experimental data and methodologies for researchers in drug discovery and development.
Comparative In Vitro Activity Against Tankyrase-2
A series of compounds derived from this compound were evaluated for their inhibitory activity against Tankyrase-2 (TNKS2), a key enzyme involved in Wnt/β-catenin signaling and a target for cancer therapy. The quantitative data for representative compounds are summarized below.
| Compound ID | Structure/Modification | TNKS2 IC₅₀ (nM) |
| Compound 1 | N-(4-(tert-butyl)phenyl)indoline-5-sulfonamide | 1300 |
| Compound 2 | N-(p-tolyl)indoline-5-sulfonamide | 1800 |
| Compound 3 | N-(4-ethylphenyl)indoline-5-sulfonamide | 2300 |
| Compound 4 | N-(4-propylphenyl)indoline-5-sulfonamide | 1100 |
Detailed Experimental Protocols
The following protocols outline the methodologies used to ascertain the in vitro efficacy of the synthesized compounds.
The core scaffold for the novel compounds was synthesized from this compound.
-
Materials : this compound, various primary or secondary amines, triethylamine (TEA), dichloromethane (DCM), methanol (MeOH), potassium carbonate (K₂CO₃).
-
Procedure :
-
This compound (1 equivalent) was dissolved in dichloromethane (DCM).
-
The solution was cooled to 0°C, and triethylamine (TEA) (2 equivalents) was added, followed by the dropwise addition of the desired amine (1.2 equivalents).
-
The reaction mixture was stirred at room temperature for 16 hours.
-
The solvent was removed under reduced pressure. The resulting residue was then dissolved in methanol (MeOH).
-
Potassium carbonate (K₂CO₃) (3 equivalents) was added, and the mixture was stirred at room temperature for 2 hours to remove the trifluoroacetyl protecting group.
-
The solvent was evaporated, and the final product was purified using column chromatography on silica gel.
-
The inhibitory potential of the synthesized compounds against TNKS2 was determined using a fluorescence-based assay.
-
Materials : Recombinant human TNKS2 catalytic domain, biotinylated PARP1, NAD⁺, streptavidin-coated donor and acceptor beads, assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT).
-
Procedure :
-
The assay was performed in 384-well plates. Each well contained the TNKS2 enzyme, the biotinylated PARP1 substrate, and the test compound at varying concentrations.
-
The enzymatic reaction was initiated by the addition of NAD⁺.
-
The plate was incubated for a specified period to allow for the PAR-ylation of the substrate by TNKS2.
-
The reaction was terminated, and streptavidin-coated donor and acceptor beads were added.
-
After incubation, the plate was read on a suitable plate reader to measure the fluorescence signal, which is proportional to the enzyme activity.
-
IC₅₀ values were determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key biological pathway and the general experimental workflow for synthesizing the compounds.
Caption: Inhibition of TNKS2 by novel compounds prevents Axin degradation, stabilizing the β-catenin destruction complex.
Caption: General synthetic workflow for the creation of novel indoline-5-sulfonamide derivatives.
A Comparative Guide to the Synthesis of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two promising synthetic routes to 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride, a key intermediate in the development of various therapeutic agents. The comparison is based on established chemical principles and data from analogous syntheses, offering insights into potential yields and procedural considerations.
Introduction
This compound is a valuable building block in medicinal chemistry, combining the privileged indoline scaffold with a reactive sulfonyl chloride and a trifluoroacetyl group. The trifluoroacetyl moiety can enhance metabolic stability and binding affinity of drug candidates. This guide outlines two potential synthetic pathways: Route 1: "Sulfonylation First" and Route 2: "N-Acylation First" .
Comparative Analysis of Synthetic Routes
The two routes differ in the sequence of introducing the trifluoroacetyl and sulfonyl chloride functionalities. The "Sulfonylation First" pathway begins with the protection and subsequent chlorosulfonation of indoline, followed by the introduction of the trifluoroacetyl group. Conversely, the "N-Acylation First" route starts with the trifluoroacetylation of indoline, followed by chlorosulfonation.
| Parameter | Route 1: "Sulfonylation First" (Analogous Acetyl Route) | Route 2: "N-Acylation First" (Proposed) |
| Starting Material | Indoline | Indoline |
| Key Intermediates | 1-Acetylindoline, 1-Acetylindoline-5-sulfonyl chloride | 1-(2,2,2-Trifluoroacetyl)indoline |
| Overall Yield (Analogous) | ~65% (based on 3 steps to sulfonamide)[1] | Not explicitly reported, but potentially higher due to fewer steps. |
| Number of Steps | 3 (to sulfonamide intermediate) | 2 |
| Potential Advantages | Established methodology for the chlorosulfonation of N-acylindoles.[1] | Fewer synthetic steps, potentially leading to a higher overall yield and reduced production time. |
| Potential Challenges | Requires an additional deprotection step if the sulfonamide is the target, which is not the case here. The stability of the trifluoroacetyl group under chlorosulfonation conditions in the second route needs to be considered. | The electron-withdrawing nature of the trifluoroacetyl group might deactivate the aromatic ring, making the subsequent chlorosulfonation more challenging and potentially requiring harsher conditions. |
Table 1: Comparison of Synthetic Routes. Data for Route 1 is based on an analogous synthesis using acetic anhydride for protection[1].
Experimental Protocols
The following are detailed experimental protocols for the key transformations in each proposed synthetic route.
Route 1: "Sulfonylation First" Pathway (Adapted from Acetyl-Protected Route[1])
Step 1a: N-Acetylation of Indoline
-
To a solution of indoline (1 eq.) in a suitable solvent (e.g., dichloromethane), add acetic anhydride (1.1 eq.) and a base (e.g., triethylamine, 1.2 eq.) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-acetylindoline. This reaction typically proceeds in quantitative yield[1].
Step 1b: Chlorosulfonation of 1-Acetylindoline
-
Cool chlorosulfonic acid (5 eq.) to 0 °C in a flask equipped with a dropping funnel and a gas outlet.
-
Slowly add 1-acetylindoline (1 eq.) to the chlorosulfonic acid, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 1-acetylindoline-5-sulfonyl chloride. The reported yield for this step is 81%[1].
Step 1c: Hydrolysis of the Acetyl Group (Hypothetical for Trifluoroacetyl Analogue)
While the reference proceeds to the sulfonamide, for the target molecule, a selective hydrolysis of the N-acetyl group would be needed, followed by N-trifluoroacetylation. This adds complexity to this route.
Route 2: "N-Acylation First" Pathway (Proposed)
Step 2a: N-Trifluoroacetylation of Indoline
-
Dissolve indoline (1 eq.) in an appropriate solvent such as dichloromethane.
-
Add triethylamine (1.2 eq.) and cool the mixture to 0 °C.
-
Slowly add trifluoroacetic anhydride (1.1 eq.) to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until completion as monitored by TLC.
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield 1-(2,2,2-trifluoroacetyl)indoline.
Step 2b: Chlorosulfonation of 1-(2,2,2-Trifluoroacetyl)indoline
-
In a flask protected from moisture, cool chlorosulfonic acid (5-10 eq.) to 0 °C.
-
Add 1-(2,2,2-trifluoroacetyl)indoline (1 eq.) portion-wise, keeping the internal temperature below 10 °C.
-
Due to the deactivating effect of the trifluoroacetyl group, the reaction may require stirring at room temperature for an extended period (e.g., 12-24 hours) or gentle heating (e.g., 40-50 °C). Reaction progress should be carefully monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is quenched by slowly pouring it onto a mixture of crushed ice and a solvent like dichloromethane.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic extracts are washed with cold water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude this compound, which may be purified by column chromatography or recrystallization.
Visualizing the Synthetic Pathways
The logical flow of each synthetic route can be visualized as follows:
Caption: Workflow for the "Sulfonylation First" synthetic route.
Caption: Workflow for the "N-Acylation First" synthetic route.
Conclusion
Both the "Sulfonylation First" and "N-Acylation First" routes present viable pathways for the synthesis of this compound. The "Sulfonylation First" route is based on a well-documented procedure for the analogous acetyl-protected intermediate, suggesting a higher probability of success but with more steps. The "N-Acylation First" route is more convergent and potentially more efficient, though the key chlorosulfonation step on the electron-deficient N-trifluoroacetylindoline may require optimization.
For researchers and drug development professionals, the choice of route will likely depend on the scale of the synthesis, the availability of starting materials, and the tolerance for process optimization. It is recommended that small-scale trials of the "N-Acylation First" route be conducted to determine the feasibility and yield of the chlorosulfonation step before committing to a larger-scale synthesis.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride
For researchers and drug development professionals, the responsible handling and disposal of specialized chemical reagents like 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride are paramount for ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step protocol for the proper disposal of this compound, addressing the hazards associated with its dual functional groups: a reactive sulfonyl chloride and a stable trifluoroacetyl moiety.
Immediate Safety and Hazard Profile:
This compound is a compound that requires careful handling due to its functional groups. While specific hazard data for this compound is limited, the well-documented reactivity of sulfonyl chlorides and the characteristics of trifluoroacetyl compounds provide a strong basis for a cautious approach. Sulfonyl chlorides are known to be corrosive and water-reactive, reacting exothermically with moisture and bases to produce corrosive acids.[1][2][3] The trifluoroacetyl group, similar to trifluoroacetic acid (TFA), contributes to the overall acidity and potential environmental persistence of the molecule and its degradation products.[4][5][6] Therefore, it should be treated as a hazardous substance requiring specialized disposal.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is mandatory when handling this compound for disposal.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and a full-face shield. | Protects against splashes of the corrosive material and its reaction products.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin burns upon contact.[1] |
| Body Protection | Chemical-resistant lab coat or apron. | Protects skin and personal clothing from contamination.[1] |
| Respiratory | All handling and disposal steps must be performed in a certified chemical fume hood. | Prevents inhalation of corrosive vapors and acid gases that may be released.[1][7] |
Step-by-Step Disposal Protocol:
The disposal of this compound should be approached in two stages: neutralization of the reactive sulfonyl chloride group for small residual quantities (e.g., from cleaning glassware) and the packaging of bulk quantities for professional disposal.
Neutralization of Small, Residual Quantities:
This procedure is intended to render small amounts of the chemical less reactive before final disposal as hazardous waste.
Experimental Protocol:
-
Preparation: In a certified chemical fume hood, prepare a large beaker containing a 5-10% aqueous solution of a weak base, such as sodium bicarbonate, or a dilute solution of a strong base like sodium hydroxide. Place this beaker in an ice bath to manage the exothermic nature of the reaction.[7]
-
Slow Addition: With constant and vigorous stirring, slowly and carefully add the residual this compound to the basic solution. The slow addition is crucial to control the exothermic reaction and the release of any corrosive fumes. Never add the base to the sulfonyl chloride .[7]
-
Monitoring: Monitor the pH of the solution to ensure it remains basic throughout the addition. Add more base if necessary.
-
Completion and Disposal: Once the reaction is complete (cessation of fizzing or heat evolution), the resulting neutralized solution should be collected as hazardous waste. Due to the presence of the stable trifluoroacetyl group, it is not recommended to dispose of the final solution down the drain.[4][5] The solution should be placed in a clearly labeled hazardous waste container.
Disposal of Bulk Quantities and Contaminated Materials:
Bulk quantities of this compound and any materials used for spill cleanup must be treated as hazardous waste.
Procedure:
-
Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, "this compound," and associated hazards (e.g., Corrosive, Water-Reactive).[1]
-
Segregation: Do not mix this waste with other waste streams, especially with bases or oxidizing agents, to prevent unwanted chemical reactions.[4]
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste storage area, away from moisture.[8]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal service.[9][10]
Spill Management:
In the event of a small spill, immediate and correct action is crucial.
-
Evacuate: Clear all non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the fume hood is operational to manage vapors.[1]
-
Contain: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.[7]
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill.
Disposal Workflow Diagram:
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. fishersci.com [fishersci.com]
- 4. amherst.edu [amherst.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. quora.com [quora.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
